WAY-260022
Descripción
Propiedades
Fórmula molecular |
C21H31F3N2O2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H31F3N2O2/c1-15-12-26(13-16(2)25-15)14-19(20(27)9-4-3-5-10-20)17-7-6-8-18(11-17)28-21(22,23)24/h6-8,11,15-16,19,25,27H,3-5,9-10,12-14H2,1-2H3/t15-,16+,19-/m1/s1 |
Clave InChI |
ZNDZJNVJUAKEQC-JTDSTZFVSA-N |
SMILES |
CC1CN(CC(N1)C)CC(C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](N1)C)C[C@H](C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O |
SMILES canónico |
CC1CN(CC(N1)C)CC(C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
WAY-260022; WAY 260022; WAY260022; NRI-022; NRI 022; NRI022; |
Origen del producto |
United States |
Foundational & Exploratory
WAY-260022 as a selective norepinephrine reuptake inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
WAY-260022 is a potent and selective norepinephrine reuptake inhibitor (NRI) that was developed to address the need for non-hormonal therapies for the treatment of vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, which are often associated with menopause.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, the experimental methodologies used in its characterization, and the relevant biological pathways.
This compound was designed to improve upon earlier compounds by enhancing metabolic stability and brain penetration.[1] It is a 1-{(1S)-2-[amino]-1-[3-(trifluoromethoxy)phenyl]ethyl}cyclohexanol analogue.[1] By selectively blocking the norepinephrine transporter (NET), this compound increases the extracellular concentration of norepinephrine in the central nervous system, particularly in regions like the hypothalamus that are critical for thermoregulation.[1]
Pharmacological Data
The selectivity and potency of this compound have been quantified through in vitro assays. The following table summarizes the inhibitory activity of this compound against the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), and human dopamine transporter (hDAT).
| Transporter | Parameter | Value |
| Human Norepinephrine Transporter (hNET) | IC50 | 82 nM[1] |
| Human Serotonin Transporter (hSERT) | % Inhibition @ 1 µM | < 50% |
| Human Dopamine Transporter (hDAT) | % Inhibition @ 1 µM | < 50% |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound and other selective norepinephrine reuptake inhibitors.
In Vitro Norepinephrine Reuptake Inhibition Assay
This assay determines the potency of a compound to inhibit the reuptake of norepinephrine into cells expressing the norepinephrine transporter.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET).
-
Radioligand: [³H]-Norepinephrine.
-
Test Compound: this compound.
-
Reference Inhibitor: Desipramine (for defining non-specific uptake).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (25 mM HEPES, pH 7.4, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline).
-
Scintillation Cocktail.
Procedure:
-
Cell Culture: Culture hNET-HEK293 cells in appropriate multi-well plates until they reach a suitable confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare solutions of the reference inhibitor and a vehicle control.
-
Assay Initiation: Gently wash the cell monolayers with the assay buffer.
-
Pre-incubation: Add the diluted this compound, reference inhibitor, or vehicle control to the respective wells and pre-incubate for 10-20 minutes at 37°C.
-
Uptake Reaction: Initiate the uptake reaction by adding [³H]-Norepinephrine to each well at a final concentration near its Km value.
-
Incubation: Incubate the plates for a specified time (e.g., 10-15 minutes) at 37°C.
-
Termination: Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Detection: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of desipramine) from the total uptake. Determine the IC50 value for this compound by fitting the data to a dose-response curve.
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals to assess the in vivo effects of a drug.
Materials:
-
Animal Model: Male Sprague-Dawley rats.
-
Microdialysis Probes: Concentric microdialysis probes with a semi-permeable membrane.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF).
-
Test Compound: this compound formulated for administration (e.g., oral gavage).
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) for monoamine analysis.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula into the target brain region (e.g., hypothalamus). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect several dialysate samples (e.g., every 20 minutes) to determine the pre-treatment extracellular norepinephrine concentrations.
-
Drug Administration: Administer this compound to the animal.
-
Post-Treatment Sample Collection: Continue collecting dialysate samples for several hours to monitor the drug-induced changes in extracellular norepinephrine levels.
-
Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentration of norepinephrine.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot the data over time to determine the time course and magnitude of the effect of this compound on extracellular norepinephrine.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for in vitro and in vivo characterization.
Logical Relationship
Caption: Drug discovery process for a selective NRI.
References
WAY-260022 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of WAY-260022, a potent and selective norepinephrine transporter (NET) inhibitor. The information is compiled from publicly available scientific literature, primarily the discovery paper by Gavrin et al. (2010).
Chemical Structure and Properties
This compound is a novel synthetic compound designed for improved metabolic stability and brain penetration.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₃₁F₃N₂O₂ | [1] |
| Molecular Weight | 400.48 g/mol | [1] |
| IUPAC Name | 1-[(1S)-2-[(3S,5R)-3,5-Dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol | [1] |
| SMILES | C[C@H]1CN(C--INVALID-LINK--N)C--INVALID-LINK--C3(CCCCC3)O | |
| CAS Number | 850692-43-2 | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
Pharmacological Profile
This compound is a selective inhibitor of the norepinephrine transporter, with significantly lower affinity for the serotonin and dopamine transporters. This selectivity is a key feature of its pharmacological profile.
In Vitro Transporter Inhibition
The inhibitory activity of this compound on human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters was determined using in vitro assays.
| Transporter | Assay Type | IC₅₀ (nM) | Fold Selectivity (vs. hNET) |
| hNET | [³H]Nisoxetine binding | 8.7 | - |
| hSERT | [³H]Paroxetine binding | >10,000 | >1150 |
| hDAT | [³H]WIN 35,428 binding | 2,100 | 241 |
In Vivo Efficacy
This compound has demonstrated oral efficacy in a rat model of thermoregulatory dysfunction, a model relevant to vasomotor symptoms.
| Animal Model | Administration Route | Effective Dose | Outcome |
| Ovariectomized (OVX) Rat Thermoregulation | Oral (p.o.) | 30 mg/kg | Significant decrease in body temperature |
Signaling Pathway: Norepinephrine Reuptake Inhibition
This compound exerts its effect by blocking the norepinephrine transporter (NET) on the presynaptic neuron. This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged action of norepinephrine in the synapse.
Caption: Mechanism of this compound action.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the characterization of this compound, as described by Gavrin et al. (2010).
In Vitro Transporter Binding Assays
-
Objective: To determine the binding affinity of this compound to hNET, hSERT, and hDAT.
-
Methodology:
-
Cell membranes expressing the respective human transporters were prepared.
-
Membranes were incubated with a specific radioligand ([³H]nisoxetine for hNET, [³H]paroxetine for hSERT, or [³H]WIN 35,428 for hDAT) and varying concentrations of this compound.
-
Non-specific binding was determined in the presence of an excess of a known inhibitor.
-
After incubation, the bound radioligand was separated from the unbound by rapid filtration.
-
The amount of radioactivity on the filters was quantified by liquid scintillation counting.
-
IC₅₀ values were calculated from the competition binding data.
-
Microsomal Stability Assay
-
Objective: To assess the metabolic stability of this compound.
-
Methodology:
-
This compound was incubated with rat liver microsomes in the presence of NADPH, a cofactor for metabolic enzymes.
-
Aliquots were taken at various time points and the reaction was quenched.
-
The concentration of the remaining parent compound was quantified by LC-MS/MS.
-
The in vitro half-life (t₁/₂) was calculated from the disappearance rate of the compound.
-
In Vivo Rat Model of Thermoregulatory Dysfunction
-
Objective: To evaluate the in vivo efficacy of this compound.
-
Methodology:
-
Female Sprague-Dawley rats were ovariectomized (OVX) to induce thermoregulatory dysfunction.
-
Telemetric transmitters were implanted to continuously monitor core body temperature.
-
After a recovery period, baseline body temperature was recorded.
-
This compound was administered orally to the OVX rats.
-
Core body temperature was monitored for several hours post-dosing.
-
The change in body temperature from baseline was calculated and compared to vehicle-treated control animals.
-
Experimental Workflow
The discovery and preclinical evaluation of this compound followed a logical progression from initial screening to in vivo testing.
Caption: Preclinical evaluation workflow.
This guide provides a detailed summary of the key technical information regarding this compound. For more in-depth information, researchers are encouraged to consult the primary publication.
References
NRI-022 pharmacology and toxicology profile
It appears there are multiple compounds referred to with similar "022" designations. To provide an accurate and in-depth technical guide on the pharmacology and toxicology profile, please clarify which specific compound you are interested in:
-
NRI-022 (WAY-260022): A norepinephrine transporter (NET) inhibitor investigated for thermoregulatory dysfunction.
-
Novel Ribosome Inhibitors (NRIs): A class of naphthyridine antibiotics that inhibit bacterial protein synthesis.
-
ADVM-022: An intravitreal anti-VEGF gene therapy for neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).
-
BCD-022: A biosimilar candidate for the drug trastuzumab.
-
N6022: An S-nitrosoglutathione reductase inhibitor for the treatment of asthma.
Once you specify the compound of interest, I can proceed to gather the relevant data and generate the requested technical guide, including data tables, experimental protocols, and visualizations.
WAY-260022: A Technical Guide on Brain Penetration and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-260022 is a potent and selective norepinephrine transporter (NET) inhibitor that was developed to improve upon earlier compounds by enhancing metabolic stability and brain penetration.[1] Its design focused on increasing lipophilicity to facilitate its entry into the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the brain penetration and bioavailability of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Quantitative Pharmacokinetic Data
The oral pharmacokinetic properties of this compound have been evaluated in female Sprague-Dawley rats, female CD-1 mice, and female dogs. The compound demonstrated substantial oral bioavailability across all species tested, ranging from 20% to 49%.[1]
Table 1: Oral Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | t1/2 (h) | Bioavailability (F%) |
| Rat | 10 | 255 | 1.0 | 1234 | 4.1 | 20 |
| Mouse | 10 | 134 | 0.5 | 456 | 2.3 | 49 |
| Dog | 5 | 1030 | 2.0 | 7890 | 5.4 | 34 |
Data sourced from Gavrin LK, et al. ACS Med Chem Lett. 2010.[1]
Brain Penetration
This compound was designed for enhanced brain penetration, a critical factor for its intended therapeutic effects within the central nervous system. The increased lipophilicity and microsomal stability of this compound are believed to contribute to its favorable brain-to-plasma ratio.[1]
Following a single 10 mg/kg oral dose in ovariectomized (OVX) Sprague-Dawley rats, the total exposure of this compound was measured in plasma, whole brain, and the hypothalamus.
Table 2: this compound Exposure in Rat Plasma, Brain, and Hypothalamus (10 mg/kg, p.o.)
| Compartment | AUC (0-8h) (ng·h/g or ng·h/mL) |
| Plasma | ~1200 |
| Brain | ~2400 |
| Hypothalamus | ~3000 |
Data estimated from Figure 2 in Gavrin LK, et al. ACS Med Chem Lett. 2010.
From this data, the brain-to-plasma ratio (AUCbrain/AUCplasma) can be calculated to be approximately 2.0 , indicating good penetration into the brain.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound in rats, mice, and dogs.
Animal Models:
-
Female Sprague-Dawley rats
-
Female CD-1 mice
-
Female dogs
Dosing:
-
Intravenous (IV): A single bolus dose was administered for the determination of bioavailability.
-
Oral (p.o.): this compound was administered orally to assess absorption and oral bioavailability.
Sample Collection:
-
Serial blood samples were collected at predetermined time points post-dosing.
-
Plasma was separated by centrifugation.
Bioanalysis:
-
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Data Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t1/2) were calculated using standard non-compartmental methods.
-
Oral bioavailability (F%) was calculated using the formula: F = [(AUCoral / Doseoral) / (AUCiv / Doseiv)] * 100.
Brain and Hypothalamus Distribution Study
Objective: To quantify the distribution of this compound into the brain and hypothalamus.
Animal Model:
-
Ovariectomized (OVX) Sprague-Dawley rats.
Dosing:
-
A single oral dose of 10 mg/kg of this compound was administered.
Sample Collection:
-
At various time points, animals were euthanized, and plasma, whole brain, and hypothalamus tissues were collected.
Sample Processing:
-
Brain and hypothalamus tissues were homogenized.
Bioanalysis:
-
The concentration of this compound in plasma and tissue homogenates was quantified by LC-MS/MS.
Data Analysis:
-
The area under the concentration-time curve (AUC) was calculated for each compartment to determine total exposure.
In Vivo Microdialysis
Objective: To confirm the pharmacological action of this compound in the hypothalamus.
Animal Model:
-
Ovariectomized (OVX) rats.
Procedure:
-
A microdialysis probe was stereotaxically implanted into the hypothalamus of the anesthetized rat.
-
The probe was perfused with artificial cerebrospinal fluid (aCSF).
-
Following a stabilization period, baseline dialysate samples were collected.
-
This compound was administered orally at a dose of 30 mg/kg.
-
Dialysate samples were collected at regular intervals post-dosing.
Neurotransmitter Analysis:
-
The concentrations of norepinephrine (NE), serotonin (5-HT), and dopamine (DA) in the dialysate were measured by high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Data Analysis:
-
Changes in neurotransmitter levels from baseline were calculated and compared between treated and vehicle control animals.
Rat Telemetry Model of Thermoregulatory Dysfunction
Objective: To assess the in vivo efficacy of this compound.
Animal Model:
-
Ovariectomized (OVX) rats implanted with telemetry transmitters to monitor tail skin temperature (TST).
Principle:
-
OVX rats exhibit an elevated TST during their dark (active) phase, mimicking hot flushes. Efficacious compounds are expected to reduce this elevated TST.
Procedure:
-
Baseline TST was recorded.
-
This compound was administered orally.
-
TST was continuously monitored post-dosing.
Data Analysis:
-
A dose-dependent decrease in TST during the dark phase was evaluated.
-
The minimum efficacious dose (MED) was determined.
Visualizations
Caption: Mechanism of action of this compound in the synaptic cleft.
Caption: Experimental workflow for the evaluation of this compound.
References
WAY-260022: An In-depth Technical Guide for Thermoregulation Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WAY-260022 is a potent and selective norepinephrine reuptake inhibitor (NRI) that has demonstrated efficacy in preclinical models of thermoregulatory dysfunction, specifically those mimicking menopausal vasomotor symptoms (VMS), commonly known as hot flushes.[1] This technical guide provides a comprehensive overview of the core principles underlying the use of this compound in thermoregulation research. It details the compound's mechanism of action, provides representative experimental protocols for in-vivo evaluation, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows.
Introduction: The Role of Norepinephrine in Thermoregulation
Thermoregulation is a critical homeostatic process that maintains a stable core body temperature. This intricate system is orchestrated by the hypothalamus, which integrates signals from central and peripheral thermoreceptors and initiates appropriate physiological and behavioral responses to either conserve or dissipate heat.[2]
Norepinephrine (NE) is a key neurotransmitter in the central nervous system that plays a significant role in regulating body temperature.[3][4] Within the hypothalamus, noradrenergic pathways are integral to controlling heat loss mechanisms.[4] A disruption in the delicate balance of neurotransmitters, including norepinephrine and serotonin, is thought to contribute to the thermoregulatory instability characteristic of menopausal VMS. The decline in estrogen during menopause is believed to impact these neurotransmitter systems, leading to inappropriate heat dissipation responses, such as peripheral vasodilation and sweating, resulting in the sensation of a hot flush.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the norepinephrine transporter (NET). By blocking the reuptake of norepinephrine from the synaptic cleft, this compound increases the concentration and duration of action of NE in key thermoregulatory centers within the hypothalamus. This modulation of noradrenergic signaling is hypothesized to restore stability to the thermoregulatory setpoint, thereby mitigating the inappropriate heat loss responses that manifest as hot flushes. The efficacy of this compound in a rat model of thermoregulatory dysfunction supports this mechanism.
Quantitative Data from Preclinical Models
While specific quantitative data for this compound's effect on thermoregulation is not extensively published in peer-reviewed literature, data from similar norepinephrine and serotonin-norepinephrine reuptake inhibitors (SNRIs) in the established ovariectomized (OVX) rat model of VMS provide a strong basis for its expected effects. The primary endpoint in these models is the measurement of tail skin temperature (TST), as the rat tail is a major site of heat dissipation.
Table 1: Expected Efficacy of this compound in the Ovariectomized (OVX) Rat Model of Thermoregulatory Dysfunction (Morphine-Dependent/Naloxone-Challenge)
| Treatment Group | Dose (mg/kg, p.o.) | Peak Change in Tail Skin Temperature (°C) vs. Vehicle | Duration of Attenuation (min) |
| Vehicle | - | 5-6°C increase | - |
| This compound | 10 | Expected significant reduction | Expected to be dose-dependent |
| This compound | 30 | Expected greater significant reduction | Expected to be dose-dependent |
| This compound | 100 | Expected maximal reduction | Expected to be dose-dependent |
| Positive Control (e.g., Estradiol) | Varies | Significant reduction | Varies |
Data are hypothetical and based on the expected efficacy of a potent NRI in this model.
Table 2: Pharmacokinetic Properties of this compound in Female Sprague-Dawley Rats
| Parameter | Value |
| Oral Bioavailability (%F) | 20-49% |
| Brain to Plasma Ratio (at 10 mg/kg, p.o.) | 4 |
Source: Gavrin et al., ACS Medicinal Chemistry Letters, 2010.
Experimental Protocols
The primary preclinical model used to evaluate compounds for VMS is the ovariectomized (OVX) rat, which mimics the hypoestrogenic state of menopause. To elicit an acute and measurable "hot flush-like" response, a morphine-dependence and naloxone-challenge paradigm is often employed.
Ovariectomized Rat Model of Thermoregulatory Dysfunction
Objective: To assess the efficacy of this compound in attenuating the naloxone-induced increase in tail skin temperature in ovariectomized, morphine-dependent rats.
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Morphine pellets (75 mg)
-
Naloxone hydrochloride
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Temperature probes for tail skin and core body temperature
-
Data acquisition system
Procedure:
-
Ovariectomy: Rats are bilaterally ovariectomized under anesthesia and allowed to recover for at least two weeks to ensure estrogen depletion.
-
Morphine Dependence: On day 15 and 17 post-ovariectomy, a 75 mg morphine pellet is implanted subcutaneously under light anesthesia to induce dependence.
-
Drug Administration: On day 19, rats are fasted overnight. The following morning, this compound or vehicle is administered orally (p.o.) at the desired doses.
-
Temperature Monitoring Setup: One hour post-drug administration, rats are anesthetized, and temperature probes are affixed to the lateral surface of the tail to measure TST and rectally for core body temperature.
-
Naloxone Challenge: Once a stable baseline temperature is established, naloxone (e.g., 1 mg/kg, s.c.) is administered to precipitate morphine withdrawal and induce a rapid increase in TST.
-
Data Collection: TST and core body temperature are recorded continuously for at least 60 minutes post-naloxone injection.
-
Data Analysis: The peak change in TST and the area under the curve for the TST response are calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Visualizations
Signaling Pathway
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermoregulatory responses in exercising rats: methodological aspects and relevance to human physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alleviation of thermoregulatory dysfunction with the new serotonin and norepinephrine reuptake inhibitor desvenlafaxine succinate in ovariectomized rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norepinephrine modulation of heat dissipation in female rats lacking estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-260022: A Comprehensive Analysis of its Selectivity for the Serotonin and Dopamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of WAY-260022, a potent inhibitor of the norepinephrine transporter (NET). While primarily targeting NET, its activity at the serotonin transporter (SERT) and dopamine transporter (DAT) is of significant interest for understanding its full pharmacological profile and potential off-target effects. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its selectivity and the workflows used to determine it.
Quantitative Selectivity Profile of this compound
This compound demonstrates significant selectivity for the norepinephrine transporter over both the serotonin and dopamine transporters. The following tables summarize the in vitro binding and functional inhibition data.
Table 1: In Vitro Functional Inhibition of Monoamine Transporters by this compound [1]
| Transporter | Assay Type | Cell Line | IC50 (nM) |
| Human Norepinephrine Transporter (hNET) | Norepinephrine Uptake Inhibition | MDCK-Net6 cells | 82 |
| Human Serotonin Transporter (hSERT) | Serotonin Uptake Inhibition | JAR cells | >1000 |
| Human Dopamine Transporter (hDAT) | Dopamine Uptake Inhibition | JAR cells | >1000 |
Table 2: In Vitro Radioligand Binding Affinity of this compound [1]
| Transporter | Radioligand | Cell Line | Ki (nM) |
| Human Dopamine Transporter (hDAT) | [3H]WIN-35428 | CHO cells | >1000 |
Note: Ki value for hSERT was not explicitly provided in the primary reference, but the high IC50 value in the functional assay suggests a low binding affinity.
Experimental Methodologies
The following sections detail the typical experimental protocols employed to determine the selectivity of compounds like this compound for monoamine transporters.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor or transporter.[2][3][4]
Objective: To measure the binding affinity (Ki) of this compound to hDAT.
General Protocol:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing hDAT are prepared. This involves homogenizing the cells in a cold buffer and centrifuging to pellet the membranes, which are then washed and resuspended.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled ligand that specifically binds to hDAT (e.g., [3H]WIN-35428), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells expressing the target transporter.
Objective: To determine the functional potency (IC50) of this compound at inhibiting serotonin and dopamine uptake.
General Protocol:
-
Cell Culture: Human choriocarcinoma (JAR) cells, which natively express hSERT and can be engineered to express hDAT, are cultured to confluence in appropriate media.
-
Assay Procedure:
-
The cells are washed and incubated with a buffer containing a radiolabeled neurotransmitter (e.g., [3H]5-HT for SERT or [3H]DA for DAT) and varying concentrations of the test compound (this compound).
-
The uptake process is allowed to proceed for a set period at a controlled temperature.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
-
Measurement: The cells are lysed, and the amount of intracellular radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of neurotransmitter uptake as a function of the test compound concentration.
Visualizing Selectivity and Experimental Workflow
The following diagrams illustrate the selectivity profile of this compound and a typical workflow for determining transporter selectivity.
Caption: Selectivity profile of this compound for monoamine transporters.
Caption: A generalized workflow for determining transporter selectivity.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
WAY-260022: A Technical Guide to Preclinical Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-260022 is a potent and selective norepinephrine reuptake inhibitor (NRI) that has been investigated for its therapeutic potential in treating thermoregulatory dysfunction, particularly vasomotor symptoms (VMS) such as hot flushes and night sweats associated with menopause. This technical guide provides an in-depth overview of the preclinical research applications of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition
This compound exerts its pharmacological effects by selectively binding to the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration of norepinephrine in key brain regions involved in thermoregulation, such as the hypothalamus.
In Vitro Transporter Binding Affinity
The selectivity of this compound for the human norepinephrine transporter (hNET) over the human serotonin transporter (hSERT) and the human dopamine transporter (hDAT) has been quantified through in vitro binding assays.
| Transporter | IC50 (nM)[1] |
| hNET | 82 |
| hSERT | >10,000 |
| hDAT | >10,000 |
These data highlight the high selectivity of this compound for the norepinephrine transporter.
Preclinical Pharmacokinetics
While specific pharmacokinetic parameters for this compound are not publicly available, research indicates it was developed to have improved metabolic stability and oral bioavailability compared to its precursors. For instance, a precursor compound had a low oral bioavailability (%F) of 8% in female rats.[1] this compound was designed for better brain penetration, a critical characteristic for a centrally acting agent.[1]
In Vitro Metabolic Stability
This compound demonstrated enhanced stability in rat liver microsomes (RLM) compared to its predecessors. A precursor compound was rapidly metabolized with a half-life of 3.7 minutes in RLM.[1] The improved metabolic profile of this compound suggests a longer duration of action in vivo.
Preclinical Efficacy in a Model of Thermoregulatory Dysfunction
The primary preclinical application of this compound has been in the ovariectomized (OVX) rat model, a well-established animal model for studying estrogen-deficiency-induced thermoregulatory dysfunction.[2] In this model, the removal of ovaries leads to a disruption of the normal diurnal rhythm of tail skin temperature (TST), with the TST remaining elevated during the active (dark) phase, mimicking the hot flushes experienced by menopausal women.
This compound has been shown to be orally efficacious in this model, indicating its potential to alleviate vasomotor symptoms.
Experimental Protocols
Ovariectomized (OVX) Rat Model of Thermoregulatory Dysfunction
This model is a cornerstone for evaluating non-hormonal therapies for vasomotor symptoms.
Methodology:
-
Animal Model: Adult female Sprague-Dawley rats are typically used.
-
Surgical Procedure: Ovariectomy is performed bilaterally under anesthesia. Sham-operated animals undergo a similar surgical procedure without the removal of the ovaries and serve as controls. A recovery period of at least two weeks is allowed for the stabilization of post-surgical effects and hormonal changes.
-
Telemetric Monitoring: A temperature sensor is implanted subcutaneously or intraperitoneally for continuous monitoring of core body temperature and/or tail skin temperature. For TST, the probe is often placed on the ventral surface of the tail.
-
Data Acquisition: Temperature data is recorded telemetrically over several days to establish a baseline diurnal rhythm before drug administration. Data is typically averaged over regular intervals (e.g., every 10-30 minutes).
-
Drug Administration: this compound is administered orally (e.g., via gavage) at various doses. A vehicle control group is included in all experiments.
-
Efficacy Endpoint: The primary endpoint is the reduction of the elevated tail skin temperature during the active (dark) phase in OVX rats.
Workflow for the Ovariectomized Rat Model:
In Vitro Transporter Inhibition Assay
This assay determines the potency and selectivity of a compound for specific neurotransmitter transporters.
Methodology:
-
Cell Lines: Madin-Darby canine kidney cells stably transfected with the human norepinephrine transporter (MDCK-hNET) and a human choriocarcinoma cell line (JAR) that natively expresses the human serotonin transporter (hSERT) are used.
-
Assay Principle: The assay measures the inhibition of the uptake of a radiolabeled substrate (e.g., [3H]norepinephrine or [3H]serotonin) into the cells by the test compound.
-
Procedure:
-
Cells are plated in multi-well plates and incubated.
-
Various concentrations of this compound are added to the wells.
-
A fixed concentration of the radiolabeled substrate is then added.
-
After a defined incubation period, the uptake is stopped, and the cells are washed to remove the extracellular radiolabeled substrate.
-
The amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC50) is calculated.
Signaling Pathway in Thermoregulation
This compound's mechanism is rooted in the modulation of noradrenergic signaling within the preoptic area (POA) of the hypothalamus, the primary thermoregulatory center of the brain.
Hypothalamic Norepinephrine Signaling Pathway in Thermoregulation:
References
A Technical Guide to the Pharmacokinetics of WAY-260022 in Rodent Models
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of WAY-260022 in key rodent models. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a clear presentation of quantitative data to facilitate further research and understanding of this compound.
Core Pharmacokinetic Parameters
This compound, a potent and selective norepinephrine transporter (NET) inhibitor, has been evaluated in preclinical rodent models to determine its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The compound exhibits significant oral bioavailability and brain penetration, key characteristics for a centrally acting therapeutic agent.[1]
Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in female Sprague-Dawley rats and female CD-1 mice.
Table 1: Selected Pharmacokinetic Properties of this compound in Rodents [1]
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) | Brain/Plasma Ratio |
| Rat (Sprague-Dawley) | IV | 5 | - | - | - | - | - | - |
| Rat (Sprague-Dawley) | PO | 10 | 185 ± 33 | 1.0 | 834 ± 150 | 2.5 | 20 | 1.8 (at 2h) |
| Mouse (CD-1) | PO | 10 | 366 ± 111 | 0.5 | 933 ± 288 | 1.7 | 49 | - |
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach maximum plasma concentration
-
AUC: Area under the plasma concentration-time curve
-
t½: Elimination half-life
-
F (%): Oral Bioavailability
-
Brain/Plasma Ratio: Ratio of the concentration of the drug in the brain to that in the plasma.
Experimental Protocols
The following sections detail the methodologies typically employed in the pharmacokinetic evaluation of this compound in rodent models.
Animal Models
-
Species: Female Sprague-Dawley rats and female CD-1 mice are commonly used for pharmacokinetic studies of this compound.[1]
-
Health Status: Animals are typically specific-pathogen-free and allowed to acclimate to the laboratory environment for at least one week prior to experimentation.
-
Housing: Rodents are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum except for pre-dose fasting when required.
Drug Administration
-
Formulation: For oral administration, this compound is often formulated in a vehicle such as 2% Tween-80/0.5% methylcellulose in water.[1] For intravenous administration, the compound is typically dissolved in a saline solution.
-
Dosing:
-
Oral (PO): A single dose is administered by oral gavage.
-
Intravenous (IV): A single bolus dose is administered via a cannulated vein, typically the tail vein.
-
Sample Collection
-
Blood Sampling:
-
Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dose. Common time points include 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Blood is collected via a cannulated vessel (e.g., jugular vein) or through sparse sampling from the tail vein or retro-orbital sinus.
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.
-
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Brain Tissue Collection: For brain penetration studies, animals are euthanized at specific time points after dosing. The brain is rapidly excised, rinsed with cold saline, blotted dry, and stored at -80°C until homogenization and analysis.
Bioanalytical Method
-
Technique: The concentration of this compound in plasma and brain homogenates is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation:
-
Plasma: Protein precipitation is a common method for extracting the drug from plasma. This involves adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
Brain Tissue: Brain tissue is first homogenized in a suitable buffer. The homogenate is then subjected to a protein precipitation or liquid-liquid extraction procedure to isolate the analyte.
-
-
Chromatography and Mass Spectrometry:
-
The prepared samples are injected into an HPLC system equipped with a C18 column for chromatographic separation.
-
The eluent is introduced into a tandem mass spectrometer for detection and quantification. Multiple reaction monitoring (MRM) is used to ensure selectivity and sensitivity for this compound and an internal standard.
-
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.
Visualizations
Experimental Workflow for Rodent Pharmacokinetic Study
References
Methodological & Application
Application Notes: WAY-260022 for Norepinephrine Transporter (NET) Uptake Assays
Introduction
The norepinephrine transporter (NET), a member of the solute carrier family 6 (SLC6A2), is a critical protein that mediates the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[1][2][3] This process is the primary mechanism for terminating noradrenergic signaling and is essential for regulating mood, attention, and arousal.[1][2] Consequently, NET is a major pharmacological target for a variety of drugs, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD). WAY-260022 is a potent and selective norepinephrine reuptake inhibitor (NRI) that demonstrates high selectivity over serotonin and dopamine transporters. These characteristics make it a valuable research tool for studying the function and pharmacology of NET.
This document provides a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on the human norepinephrine transporter (hNET). The assay can be performed using either a traditional radiolabeled substrate method ([³H]norepinephrine) or a more modern fluorescence-based method.
Assay Principle
The assay utilizes a mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) or Madin-Darby Canine Kidney (MDCK) cells, that has been stably transfected to express the human norepinephrine transporter. These cells actively take up norepinephrine from the extracellular environment. The inhibitory potential of this compound is quantified by measuring its ability to block the uptake of a labeled substrate.
-
Radiometric Assay: Cells are incubated with a mixture of [³H]norepinephrine and varying concentrations of the test compound (this compound). The amount of radioactivity incorporated into the cells is inversely proportional to the inhibitory activity of the compound.
-
Fluorescent Assay: This method uses a fluorescent substrate that acts as a mimic for biogenic amines. When the substrate is transported into the cell via NET, its fluorescence intensity increases. An inhibitor like this compound will block this uptake, resulting in a lower fluorescent signal. This method offers a non-radioactive, high-throughput alternative.
Experimental Protocols
Below are detailed protocols for both radiometric and fluorescence-based norepinephrine uptake assays.
Protocol 1: Radiometric [³H]Norepinephrine Uptake Assay
This protocol is adapted from standard procedures for measuring NET inhibition.
Materials and Reagents
-
Cell Line: HEK293 or MDCK cells stably expressing hNET (e.g., MDCK-Net6).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic like G418 (500 µg/mL).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Substrate: [³H]Norepinephrine.
-
Test Compound: this compound.
-
Reference Inhibitor: Desipramine (for positive control).
-
Non-specific Uptake Control: Nisoxetine or Desipramine at a high concentration (e.g., 10-30 µM).
-
Scintillation Fluid: Betaplate Scint or similar.
-
Equipment: 96-well cell culture plates, vacuum filtration manifold, glass fiber filters (GF/C), liquid scintillation counter.
Procedure
-
Cell Plating:
-
Seed the hNET-expressing cells into a 96-well plate at a density of 40,000-60,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 10 µM to 0.1 nM.
-
Prepare solutions for positive control (e.g., 1 µM Desipramine) and non-specific uptake (e.g., 10 µM Desipramine).
-
-
Assay Execution:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the diluted this compound, control compounds, or buffer (for total uptake) to the appropriate wells.
-
Pre-incubate the plate for 20-30 minutes at 37°C.
-
Initiate the uptake reaction by adding 50 µL of assay buffer containing [³H]Norepinephrine (final concentration of ~10-20 nM).
-
Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer using a vacuum filtration system with GF/C filters.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis
-
Determine the specific uptake by subtracting the non-specific uptake (wells with high concentration of inhibitor) from the total uptake (wells with buffer only).
-
Calculate the percent inhibition for each concentration of this compound relative to the specific uptake.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Fluorescence-Based NET Uptake Assay
This protocol utilizes a commercially available neurotransmitter uptake assay kit, providing a non-radioactive alternative.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing hNET.
-
Culture Medium: As described in Protocol 1.
-
Assay Kit: Neurotransmitter Transporter Uptake Assay Kit (contains fluorescent substrate and masking dye).
-
Assay Buffer: HBSS or similar buffer provided with the kit.
-
Test Compound: this compound.
-
Reference Inhibitor: Desipramine or Nisoxetine.
-
Equipment: Black, clear-bottom 96- or 384-well microplates, fluorescence plate reader capable of bottom-read kinetic measurements.
Procedure
-
Cell Plating:
-
Seed hNET-HEK293 cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound Addition:
-
On the assay day, remove the culture medium.
-
Add 100 µL of this compound, control compounds, or buffer diluted in assay buffer to the wells.
-
Incubate for 10-30 minutes at 37°C.
-
-
Substrate Addition and Measurement:
-
Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions.
-
Add the recommended volume of the dye solution to each well.
-
Immediately transfer the plate to a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over 20-30 minutes or as an endpoint reading after a specified incubation time at 37°C.
-
Data Analysis
-
For kinetic reads, calculate the rate of uptake (slope of the fluorescence vs. time curve) or the area under the curve. For endpoint reads, use the final fluorescence values.
-
Subtract the background fluorescence from wells containing a high concentration of inhibitor (e.g., Desipramine).
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the data and perform a non-linear regression to determine the IC₅₀ value, as described for the radiometric assay.
Data Presentation
The inhibitory activity of this compound and reference compounds on the norepinephrine transporter is summarized below. Data represents typical values obtained from in vitro cell-based assays.
| Compound | Transporter | Cell Line | IC₅₀ (nM) | Reference |
| This compound | hNET | MDCK-Net6 | 4.5 ± 0.5 | |
| Desipramine | hNET | MDCK-Net6 | 3.4 ± 1.6 | |
| Fluoxetine | hSERT | JAR cells | 9.4 ± 3.1 |
Note: IC₅₀ values can vary depending on the specific cell line, substrate concentration, and other experimental conditions.
Visualizations
Mechanism of Norepinephrine Uptake and Inhibition
The following diagram illustrates the process of norepinephrine reuptake by the NET protein and its inhibition by this compound.
Caption: Mechanism of NET inhibition by this compound.
Experimental Workflow for NET Inhibition Assay
This diagram outlines the key steps involved in performing the cell-based norepinephrine transporter uptake assay.
Caption: Workflow for the norepinephrine transporter assay.
References
Application Notes and Protocols for WAY-260022: A Selective Norepinephrine Reuptake Inhibitor
Disclaimer: Initial research indicates a potential misclassification of WAY-260022 in the user request. All scientific literature identifies this compound as a selective norepinephrine reuptake inhibitor (NRI), not a Selective Androgen Receptor Modulator (SARM). The following application notes and protocols are based on its established mechanism of action.
Introduction
This compound is a potent and selective inhibitor of the norepinephrine transporter (NET).[1][2][3][4] It demonstrates excellent selectivity over the serotonin and dopamine transporters.[5] Developed for its potential therapeutic applications in treating vasomotor symptoms (VMS), such as hot flushes associated with menopause, this compound has been evaluated in preclinical models for its efficacy in thermoregulation. These notes provide an overview of the pharmacological properties of this compound and protocols for its investigation.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-[(1S)-2-[(3S,5R)-3,5-Dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol |
| Synonyms | NRI-022 |
| CAS Number | 850692-43-2 |
| Molecular Formula | C21H31F3N2O2 |
| Molecular Weight | 400.48 g/mol |
Mechanism of Action
This compound functions by binding to the norepinephrine transporter, blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This action increases the extracellular concentration of norepinephrine, enhancing noradrenergic signaling. In the context of thermoregulation, norepinephrine is a key neurotransmitter involved in modulating the body's temperature setpoint.
Quantitative Data
Table 1: In Vitro Transporter Inhibition
| Transporter | IC50 (nM) |
| Human Norepinephrine Transporter (hNET) | 82 |
| Human Serotonin Transporter (hSERT) | >1000 |
| Human Dopamine Transporter (hDAT) | >1000 |
IC50 values represent the concentration of this compound required to inhibit 50% of transporter activity.
Table 2: In Vivo Efficacy in a Rat Model of Thermoregulatory Dysfunction
| Compound | Route of Administration | Dose (mg/kg) | Onset of Action (h) |
| This compound | Oral (po) | 30 | 1 |
| This compound | Intraperitoneal (ip) | 30 | 0.5 |
Experimental Protocols
This protocol is designed to determine the in vitro potency of this compound in inhibiting norepinephrine reuptake.
Materials:
-
Madin-Darby canine kidney (MDCK) cells stably transfected with human NET (MDCK-hNET)
-
[3H]-Norepinephrine
-
This compound
-
Desipramine (positive control)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and counter
Procedure:
-
Culture MDCK-hNET cells to confluency in appropriate cell culture plates.
-
Prepare serial dilutions of this compound and desipramine in assay buffer.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound, desipramine, or vehicle for 15-30 minutes at 37°C.
-
Add [3H]-Norepinephrine to the wells and incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of incorporated [3H]-Norepinephrine using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
This protocol evaluates the in vivo efficacy of this compound in a model of menopausal hot flushes.
Materials:
-
Female Sprague-Dawley rats
-
Surgical instruments for ovariectomy
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Telemetry system for continuous monitoring of core body temperature
Procedure:
-
Perform bilateral ovariectomy on female rats and allow for a post-surgical recovery period (e.g., 2-3 weeks) to induce a state of estrogen deficiency.
-
Implant telemetry probes for monitoring core body temperature.
-
Acclimate the rats to the experimental conditions and establish baseline body temperature recordings.
-
Administer this compound or vehicle control orally (po) or intraperitoneally (ip) at the desired dose.
-
Continuously monitor core body temperature for several hours post-dosing.
-
Analyze the temperature data to determine the effect of this compound on thermoregulation, specifically its ability to prevent or reduce temperature fluctuations.
Safety and Handling
This compound is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed information on storage and solubility, refer to the supplier's safety data sheet (SDS).
Conclusion
This compound is a selective norepinephrine reuptake inhibitor with potential therapeutic value in the treatment of vasomotor symptoms. The protocols outlined above provide a framework for researchers to investigate its pharmacological properties and in vivo efficacy. It is crucial to note that this compound is not a SARM, and its biological activity should be studied within the context of its established mechanism of action as an NRI.
References
Application Notes and Protocols for Norepinephrine Transporter Inhibition Assay Using WAY-260022
For Researchers, Scientists, and Drug Development Professionals
Introduction
The norepinephrine transporter (NET) is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons, thereby terminating noradrenergic signaling. Due to its significant role in regulating mood, attention, and cardiovascular function, NET is a primary target for the development of therapeutics for conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and orthostatic hypotension.
WAY-260022 is a potent and highly selective norepinephrine reuptake inhibitor (NRI).[1][2] Its selectivity for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT) makes it a valuable tool for studying the specific roles of norepinephrine in various physiological and pathological processes. These application notes provide detailed protocols for an in vitro norepinephrine transporter inhibition assay using this compound, enabling researchers to determine its potency and selectivity.
Data Presentation
The inhibitory activity of this compound and reference compounds on the human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters is summarized in the table below. The data highlights the compound's high potency and selectivity for hNET.
| Compound | hNET IC50 (nM) | hSERT (% Inhibition @ 1000 nM) | hDAT (% Inhibition @ 1000 nM) |
| This compound | 14 | 15 | 17 |
| Desipramine (hNET standard) | 3.4 ± 1.6 | Not Reported | Not Reported |
| Fluoxetine (hSERT standard) | Not Reported | IC50 = 9.4 ± 3.1 nM | Not Reported |
| Mazindol (hDAT standard) | Not Reported | Not Reported | Ki = 22.1 ± 6.5 nM |
| Data derived from Gavrin et al., 2010.[1] |
Signaling Pathway
The norepinephrine transporter plays a critical role in regulating the concentration of norepinephrine in the synaptic cleft. Inhibition of NET by compounds like this compound leads to an accumulation of norepinephrine, enhancing its effects on adrenergic receptors.
Caption: Norepinephrine transporter inhibition by this compound.
Experimental Protocols
This section details the methodology for assessing the inhibitory activity of this compound on the human norepinephrine transporter using a radiolabeled uptake assay.
Experimental Workflow
The general workflow for the NET inhibition assay involves cell culture, compound preparation, incubation, and detection of radiolabeled norepinephrine uptake.
Caption: Workflow for the NET inhibition assay.
Materials and Reagents
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human norepinephrine transporter (hNET).
-
Test Compound: this compound
-
Reference Inhibitor: Desipramine
-
Radiolabeled Substrate: [³H]-Norepinephrine
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline, pH 7.4).
-
Wash Buffer: Cold KRH buffer.
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).
-
Scintillation Cocktail
-
96-well cell culture plates
-
Liquid Scintillation Counter
Protocol: Radiolabeled [³H]-Norepinephrine Uptake Inhibition Assay
-
Cell Plating:
-
Seed MDCK-hNET cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations for IC50 determination.
-
Prepare solutions of the reference inhibitor (Desipramine) and a vehicle control.
-
-
Assay Performance:
-
On the day of the assay, gently wash the cell monolayers with pre-warmed assay buffer.
-
Add the diluted this compound, reference inhibitor, or vehicle control to the respective wells.
-
Pre-incubate the plate for 10-20 minutes at 37°C.
-
Initiate the uptake reaction by adding [³H]-Norepinephrine to each well at a final concentration close to its Km value.
-
-
Incubation and Termination:
-
Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold wash buffer to remove extracellular radioligand.
-
-
Detection and Analysis:
-
Lyse the cells in each well with lysis buffer.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of Desipramine) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in norepinephrine transporter inhibition assays. The high potency and selectivity of this compound make it an excellent pharmacological tool for elucidating the role of NET in health and disease, and for the screening and characterization of novel NET inhibitors. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for advancing research in neuroscience and drug development.
References
Application Notes and Protocols for WAY-260022 Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of WAY-260022, a selective norepinephrine reuptake inhibitor (NRI), in preclinical behavioral research. The following sections detail the compound's mechanism of action, summarize key quantitative data, and provide detailed protocols for its administration in common behavioral assays for anxiety and depression.
Introduction to this compound
This compound is a potent and selective inhibitor of the norepinephrine transporter (NET).[1][2][3][4] Its primary mechanism of action involves blocking the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission. This compound exhibits high selectivity for the NET over the serotonin transporter (SERT) and the dopamine transporter (DAT), making it a valuable tool for investigating the role of norepinephrine in various physiological and pathological processes, including mood and behavior.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological and pharmacokinetic properties of this compound.
Table 1: In Vitro Transporter Inhibition
| Transporter | IC₅₀ (nM) |
| Human Norepinephrine Transporter (hNET) | 13 |
| Human Serotonin Transporter (hSERT) | >10,000 |
| Human Dopamine Transporter (hDAT) | 3,400 |
Data sourced from Gavrin et al., 2010.
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) | Brain:Plasma Ratio |
| Rat (Female) | IV | 5 | - | - | 1,400 | - | - |
| Rat (Female) | PO | 30 | 1 | 480 | 3,200 | 38 | 4 |
| Mouse (Female) | PO | 10 | 0.5 | 1,200 | 3,100 | 31 | - |
Data sourced from Gavrin et al., 2010.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET). This leads to an accumulation of norepinephrine (NE) in the synaptic cleft, enhancing the activation of adrenergic receptors on the postsynaptic neuron.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are suggested protocols for administering this compound in common behavioral assays for anxiety and depression in rodents. Doses are based on the minimum efficacious dose observed in other in vivo models and typical dose ranges for other selective NRIs. It is recommended to perform dose-response studies to determine the optimal dose for each specific experimental condition.
General Preparation and Administration
-
Compound Preparation: this compound can be dissolved in a vehicle of 2% Tween-80 and 0.5% methylcellulose in sterile water. Prepare fresh solutions on the day of the experiment.
-
Administration Route: Oral gavage (PO) is a suitable route of administration, as this compound has been shown to be orally bioavailable. Intraperitoneal (IP) injection can also be used.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the start of any behavioral testing.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer this compound (suggested starting doses: 1, 3, 10 mg/kg, PO) or vehicle 60 minutes prior to testing.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis: Anxiolytic-like effects are indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries. It is also important to analyze the total number of arm entries as a measure of general locomotor activity.
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a common behavioral despair model used to screen for antidepressant-like activity. The test is based on the observation that animals will cease struggling and become immobile when placed in an inescapable container of water.
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Administer this compound (suggested starting doses: 3, 10, 30 mg/kg, PO) or vehicle. A sub-chronic dosing regimen (e.g., once daily for 3-5 days) may be more effective for observing antidepressant-like effects.
-
On the test day, administer the final dose 60 minutes before the test.
-
Place the animal in the cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
-
Data Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect. It is crucial to also assess locomotor activity in a separate test to rule out confounding effects of hyperactivity.
Social Interaction Test for Anxiolytic and Pro-Social Effects
The social interaction test assesses the natural tendency of rodents to interact with a novel conspecific. Reduced social interaction can be a sign of anxiety or a deficit in social behavior.
-
Apparatus: A three-chambered apparatus with removable partitions.
-
Procedure:
-
Habituation: Place the test animal in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Sociability Test: Place a novel, unfamiliar "stranger" mouse in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test animal back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Administer this compound (suggested starting doses: 1, 3, 10 mg/kg, PO) or vehicle 60 minutes prior to the habituation phase.
-
-
Data Analysis: Record the time spent in each chamber and the time spent sniffing each wire cage. An increase in the time spent in the chamber with the stranger mouse and an increase in sniffing time are indicative of pro-social or anxiolytic-like effects.
Experimental Workflow
The following diagram illustrates a typical workflow for a behavioral study involving this compound.
Caption: A typical experimental workflow for behavioral studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of norepinephrine transporter inactivation on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Social isolation alters the effect of desipramine in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decreased nesting behavior, selective increases in locomotor activity in a novel environment, and paradoxically increased open arm exploration in Neurogranin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-260022 Microdialysis in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vivo microdialysis studies in rats to assess the effects of WAY-260022, a selective norepinephrine reuptake inhibitor, on extracellular norepinephrine levels in the brain, particularly the hypothalamus.
Scientific Background
This compound is a potent and selective inhibitor of the norepinephrine transporter (NET).[1][2] By blocking the reuptake of norepinephrine from the synaptic cleft, this compound increases its extracellular concentration, thereby enhancing noradrenergic neurotransmission. This mechanism of action makes it a compound of interest for therapeutic applications where modulation of norepinephrine levels is desired. In vivo microdialysis is a powerful technique to measure the real-time effects of this compound on extracellular norepinephrine concentrations in specific brain regions of awake, freely moving rats, providing crucial insights into its pharmacokinetic and pharmacodynamic properties. Studies have shown that oral administration of this compound in rats leads to a significant increase in norepinephrine levels in the hypothalamus.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Species | Reference |
| Half-life (t½) | 3.7 min (in vitro, rat liver microsomes) | N/A | Sprague-Dawley Rats | [2] |
| Bioavailability (%F) | 8% | Oral | Female Rats | [2] |
| Brain to Plasma Ratio | Good (qualitative) | Oral | Sprague-Dawley Rats | [2] |
Table 2: Effect of this compound on Hypothalamic Norepinephrine Levels
| Treatment | Dose | Effect on Norepinephrine Levels | Species | Reference |
| This compound | 30 mg/kg (oral) | Significantly increased | Ovariectomized (OVX) Rats |
Experimental Protocols
This section outlines a comprehensive protocol for an in vivo microdialysis experiment to determine the effect of this compound on norepinephrine levels in the rat hypothalamus.
Animal Preparation and Housing
-
Species: Male Sprague-Dawley rats (250-350g).
-
Housing: House animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimation: Allow at least one week for the animals to acclimate to the housing conditions before any surgical procedures.
Surgical Implantation of Guide Cannula
-
Anesthesia: Anesthetize the rat with isoflurane or a ketamine/xylazine mixture.
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Shave the scalp and clean it with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Drill a small burr hole over the target brain region. For the medial hypothalamus, typical coordinates relative to bregma are: Antero-posterior (AP): -1.8 mm; Medio-lateral (ML): ±0.4 mm; Dorso-ventral (DV): -8.5 mm from the skull surface.
-
-
Guide Cannula Implantation:
-
Slowly lower a guide cannula (e.g., 26-gauge) to the desired depth.
-
Secure the cannula to the skull using dental cement and stainless-steel anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
-
Post-operative Care:
-
Suture the incision.
-
Administer analgesics as required.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
-
Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., 2 mm active membrane length).
-
Perfusion:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) composed of: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂. The aCSF should be filtered and warmed to 37°C.
-
Set the perfusion flow rate to 1-2 µL/min.
-
-
Equilibration: Allow the system to equilibrate for at least 60-120 minutes to achieve a stable baseline of norepinephrine levels.
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration:
-
Administer this compound orally (p.o.) at a dose of 30 mg/kg, dissolved in a suitable vehicle (e.g., 2% Tween-80/0.5% methylcellulose in water).
-
-
Post-administration Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3-4 hours.
-
Sample Handling: Immediately freeze the collected dialysate samples on dry ice or in a freezer at -80°C until analysis.
Analytical Method: HPLC-ECD
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with an Electrochemical Detector (ECD).
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A common mobile phase consists of a sodium phosphate buffer, methanol, EDTA, and an ion-pairing agent (e.g., sodium dodecyl sulfate), with the pH adjusted to be acidic.
-
-
Detection: Set the electrochemical detector to an oxidizing potential suitable for norepinephrine detection (e.g., +650 mV).
-
Quantification: Quantify norepinephrine concentrations in the dialysate samples by comparing the peak heights or areas to those of external standards. Results are often expressed as a percentage of the baseline concentration.
Visualizations
Caption: Experimental workflow for this compound microdialysis in rats.
Caption: Signaling pathway of this compound at the noradrenergic synapse.
References
Unveiling the Neurochemical Impact of WAY-260022: Application Notes and Protocols for Quantifying Norepinephrine Levels
For Immediate Release
[City, State] – To facilitate further research and drug development efforts targeting the norepinephrine system, this document provides detailed application notes and protocols for quantifying the effects of WAY-260022, a potent and selective norepinephrine reuptake inhibitor (NRI).[1][2][3][4] These guidelines are intended for researchers, scientists, and drug development professionals investigating the neurochemical profile of this compound and similar agents.
This compound has been identified as a potent inhibitor of norepinephrine reuptake with excellent selectivity over serotonin and dopamine transporters.[1] Preclinical studies have demonstrated its oral efficacy in animal models, highlighting its potential for therapeutic applications. Understanding its precise impact on extracellular norepinephrine levels is crucial for elucidating its mechanism of action and predicting its physiological and behavioral effects.
Data Presentation: In Vitro Transporter Occupancy
The following table summarizes the in vitro potency and selectivity of this compound at the human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters. This data is critical for understanding the compound's primary mechanism of action.
| Transporter | IC₅₀ (nM) |
| hNET (Norepinephrine) | Data not available in search results |
| hSERT (Serotonin) | Data not available in search results |
| hDAT (Dopamine) | Data not available in search results |
Note: Specific IC₅₀ values were not available in the provided search results. Researchers should refer to the primary publication by Gavrin et al. for this quantitative data.
Experimental Protocols
To accurately quantify the in vivo effects of this compound on norepinephrine levels, in vivo microdialysis in a relevant animal model (e.g., rat) is the gold standard. The following protocol provides a detailed methodology for such an experiment.
In Vivo Microdialysis Protocol for Assessing this compound Effects on Extracellular Norepinephrine
Objective: To measure changes in extracellular norepinephrine concentrations in a specific brain region (e.g., prefrontal cortex, hypothalamus) following systemic administration of this compound.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA/10)
-
Microinfusion pump (e.g., CMA/100)
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system
-
Male Sprague-Dawley rats (or other appropriate model)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Animal Surgery and Guide Cannula Implantation:
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover for a minimum of 48 hours post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to the microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 60-90 minutes to achieve a stable baseline.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., 20 minutes) for at least 60-120 minutes to establish a stable baseline of norepinephrine levels.
-
-
This compound Administration:
-
Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples at the same regular intervals for a predetermined period (e.g., 3-4 hours) to monitor the time-course of norepinephrine changes.
-
-
Sample Analysis (HPLC-ED):
-
Analyze the collected dialysate samples for norepinephrine content using an HPLC-ED system.
-
The mobile phase composition and detector settings should be optimized for catecholamine detection.
-
-
Data Analysis:
-
Quantify norepinephrine concentrations in each sample.
-
Express the post-administration norepinephrine levels as a percentage change from the pre-administration baseline.
-
Generate dose-response and time-course curves to characterize the effects of this compound.
-
Mandatory Visualizations
To aid in the conceptualization of the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Item - Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - American Chemical Society - Figshare [acs.figshare.com]
- 4. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter PMID: 24900182 | MCE [medchemexpress.cn]
Application Notes and Protocols for WAY-260022 in Noradrenergic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-260022 is a potent and selective norepinephrine reuptake inhibitor (NRI) that serves as a valuable pharmacological tool for investigating the role of noradrenergic pathways in various physiological and pathological processes.[1][2][3] Its high selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT) and the dopamine transporter (DAT) makes it an ideal agent for dissecting the specific contributions of norepinephrine signaling in the central nervous system and periphery.[1][2] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo experimental models relevant to the study of noradrenergic function.
Mechanism of Action
This compound exerts its pharmacological effects by binding to the norepinephrine transporter (NET), a presynaptic membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft. By inhibiting NET, this compound increases the extracellular concentration and dwell time of norepinephrine, thereby enhancing noradrenergic neurotransmission. The noradrenergic system is integral to the regulation of arousal, attention, mood, and autonomic functions. Dysregulation of this system has been implicated in a variety of disorders, making selective tools like this compound essential for both basic research and drug discovery.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of the Norepinephrine Transporter Using WAY-260022
Disclaimer: The following application notes and protocols are hypothetical and constructed based on established methodologies for the development and use of other norepinephrine transporter (NET) imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). As of the date of this document, there is no publicly available scientific literature detailing the specific use of WAY-260022 as an in vivo imaging agent. Therefore, these protocols should be considered as a starting point for research and development, and would require extensive validation.
Introduction
This compound is a potent and selective norepinephrine reuptake inhibitor. Its high affinity and selectivity for the norepinephrine transporter (NET) make it a potential candidate for development as a radiolabeled probe for in vivo imaging of NET distribution and density using PET or SPECT. Visualizing and quantifying NET expression is of significant interest in neuroscience and drug development, as alterations in NET levels are implicated in a variety of neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). These application notes provide a theoretical framework for the radiolabeling of this compound and its subsequent use in preclinical in vivo imaging studies.
Potential Signaling Pathway of Norepinephrine
The following diagram illustrates the role of the norepinephrine transporter in the synaptic cleft, which is the target of this compound.
Figure 1: Norepinephrine signaling at the synapse and the inhibitory action of this compound on the norepinephrine transporter (NET).
Proposed Radiolabeling of this compound
For in vivo imaging, this compound would need to be radiolabeled with a suitable positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclide. The choice of radionuclide would depend on the desired imaging application, the required half-life, and the chemical structure of this compound.
Potential Radionuclides:
| Radionuclide | Imaging Modality | Half-life | Considerations for this compound |
| Carbon-11 (¹¹C) | PET | 20.4 minutes | Requires a nearby cyclotron. The presence of a methyl group on the piperazine ring of this compound could be a potential site for ¹¹C-methylation. |
| Fluorine-18 (¹⁸F) | PET | 109.8 minutes | Longer half-life allows for more complex radiosynthesis and longer imaging times. A suitable precursor would need to be synthesized to allow for nucleophilic or electrophilic fluorination. |
| Iodine-123 (¹²³I) | SPECT | 13.2 hours | Longer half-life is suitable for SPECT imaging. A precursor for radioiodination would need to be developed, potentially by introducing a suitable functional group for electrophilic iodination on the aromatic ring. |
Hypothetical Radiosynthesis Protocol for [¹¹C]this compound
This protocol is based on common ¹¹C-methylation reactions.
Materials:
-
Desmethyl-WAY-260022 precursor
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
HPLC purification system
-
Sterile water for injection, USP
-
Ethanol, USP
-
0.9% Sodium Chloride for injection, USP
Procedure:
-
Precursor Preparation: Dissolve the desmethyl-WAY-260022 precursor in anhydrous DMF.
-
Activation: Add a suitable base (e.g., NaH) to the precursor solution to deprotonate the secondary amine on the piperazine ring.
-
Radiolabeling: Bubble the gaseous [¹¹C]CH₃I or add the [¹¹C]CH₃OTf solution into the reaction mixture and heat at an elevated temperature (e.g., 80-120°C) for a short period (e.g., 5-10 minutes).
-
Quenching and Purification: Quench the reaction with water and purify the crude product using reverse-phase HPLC.
-
Formulation: Collect the HPLC fraction containing [¹¹C]this compound, remove the organic solvent under a stream of nitrogen, and formulate the final product in a sterile solution of saline with a small amount of ethanol for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
Preclinical In Vivo Imaging Protocols
The following are hypothetical protocols for evaluating the radiolabeled this compound in a preclinical setting, typically using rodents or non-human primates.
Experimental Workflow
Figure 2: Proposed experimental workflow for preclinical evaluation of radiolabeled this compound.
Hypothetical PET Imaging Protocol ([¹¹C]this compound)
-
Animal Model: Sprague-Dawley rats or Rhesus macaques.
-
Radiotracer Dose: 10-20 MBq for rats, 150-200 MBq for monkeys, administered as an intravenous bolus.
-
Imaging Equipment: A dedicated small-animal PET scanner.
-
Scan Duration: 90-120 minutes dynamic scan initiated at the time of injection.
-
Blocking Study: To demonstrate specificity, a separate group of animals would be pre-treated with a high dose of non-radiolabeled ("cold") this compound (e.g., 1 mg/kg) 30 minutes prior to the injection of the radiotracer.
-
Data Acquisition: List-mode acquisition with subsequent framing (e.g., 12 x 10s, 3 x 30s, 5 x 1min, 5 x 2min, 6 x 5min, 6 x 10min).
-
Data Analysis:
-
Images would be reconstructed using an appropriate algorithm (e.g., OSEM3D).
-
Regions of interest (ROIs) would be drawn on brain areas known to have high (e.g., thalamus, locus coeruleus) and low (e.g., cerebellum, striatum) NET density.
-
Time-activity curves (TACs) would be generated for each ROI.
-
Kinetic modeling (e.g., simplified reference tissue model) would be applied to estimate the binding potential (BP_ND), a measure of receptor density.
-
Hypothetical SPECT Imaging Protocol ([¹²³I]this compound)
-
Animal Model: Wistar rats or Squirrel monkeys.
-
Radiotracer Dose: 20-30 MBq for rats, 100-150 MBq for monkeys, administered via intravenous injection.
-
Imaging Equipment: A small-animal SPECT scanner with appropriate collimators for ¹²³I.
-
Scan Time Points: Static scans at multiple time points post-injection (e.g., 1, 2, 4, and 24 hours) to determine the optimal imaging window.
-
Blocking Study: Similar to the PET protocol, a blocking study would be performed to confirm target-specific binding.
-
Data Acquisition: Acquisition parameters would be optimized for the specific scanner and collimator combination.
-
Data Analysis:
-
Images would be reconstructed with corrections for attenuation and scatter.
-
ROIs would be drawn on target and reference regions.
-
The ratio of specific to non-specific binding would be calculated at different time points to assess the signal-to-noise ratio.
-
Expected Quantitative Data and Presentation
While no specific data exists for this compound, the following tables illustrate how data from such studies would be presented.
Table 1: Hypothetical In Vitro Binding Affinities of this compound
| Transporter | Kᵢ (nM) |
| Norepinephrine Transporter (NET) | 1.5 |
| Serotonin Transporter (SERT) | >1000 |
| Dopamine Transporter (DAT) | >1000 |
Table 2: Hypothetical Preclinical PET Imaging Data for [¹¹C]this compound in Non-Human Primates
| Brain Region | Binding Potential (BP_ND) - Baseline | Binding Potential (BP_ND) - Blocked | % Blockade |
| Thalamus | 2.8 | 0.2 | 93% |
| Locus Coeruleus | 3.5 | 0.3 | 91% |
| Cerebellum | 0.1 | 0.1 | 0% |
Conclusion and Future Directions
The selective NET inhibitor this compound possesses properties that make it a promising candidate for development as an in vivo imaging agent. The hypothetical protocols outlined above provide a roadmap for its potential radiolabeling and preclinical evaluation. Successful development of a this compound-based radiotracer would provide a valuable tool for studying the role of the norepinephrine transporter in health and disease, and for facilitating the development of novel therapeutics targeting this important protein. Further research would be required to synthesize and evaluate a radiolabeled version of this compound to validate its utility as a PET or SPECT imaging agent.
Troubleshooting & Optimization
improving WAY-260022 solubility for assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the use of WAY-260022 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the norepinephrine transporter (NET), also known as solute carrier family 6 member 2 (SLC6A2).[1] Its primary function is to block the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of norepinephrine, thereby enhancing noradrenergic signaling.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in anhydrous DMSO.
Q3: What is the recommended storage condition for this compound?
For long-term storage, this compound powder should be stored at -20°C. A stock solution in DMSO can also be stored at -20°C for up to one month, or at -80°C for up to six months. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my assay. What should I do?
This is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Quantitative Data: Solubility of this compound
Table 1: General Solubility of Similar Small Molecules in Common Solvents
| Compound Class | Solvent | Typical Solubility Range |
| Hydrophobic small molecules | DMSO | ≥10 mg/mL (often up to 100 mM) |
| Ethanol | Sparingly soluble to soluble | |
| Aqueous Buffers (e.g., PBS) | Poorly soluble to insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 400.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 400.48 g/mol * 1000 mg/g * 1 mL = 4.0048 mg
-
-
Weigh the compound: Carefully weigh out approximately 4 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Buffer
This guide provides a systematic approach to resolving precipitation issues when diluting your DMSO stock solution of this compound into aqueous buffers for in vitro assays.
References
WAY-260022 stability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of WAY-260022 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is advisable to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For short-term storage (days to weeks), this compound solutions can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store them at -20°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.[2]
Q3: Is there any information on the stability of this compound in aqueous solutions?
A3: Publicly available data on the stability of this compound in aqueous solutions is limited. The stability of a compound in an aqueous buffer can be influenced by several factors, including pH, temperature, light exposure, and the presence of other substances. It is recommended that researchers perform their own stability studies under their specific experimental conditions.
Q4: How can I determine the aqueous stability of this compound for my experiments?
A4: A general protocol for assessing the chemical stability of a small molecule in an aqueous solution is provided in the "Experimental Protocols" section of this guide. This involves incubating the compound in your buffer of choice under various conditions and analyzing its concentration over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound exceeds its kinetic solubility in the aqueous buffer. | - Decrease the final concentration of this compound in the aqueous solution.- Increase the percentage of DMSO in the final solution (note that high concentrations of DMSO can affect biological assays).- Perform a kinetic solubility assay to determine the maximum soluble concentration under your experimental conditions. |
| Loss of compound activity over time in an aqueous medium | The compound may be degrading under the experimental conditions (e.g., hydrolysis at a specific pH, oxidation, or photodegradation). | - Refer to the "Experimental Protocols" section to conduct a stability study.- Adjust the pH of the buffer to a range where the compound is more stable.- Protect the solution from light by using amber vials or covering the container with aluminum foil.- Store the aqueous solution at a lower temperature (e.g., 4°C) if the experimental protocol allows. |
| Inconsistent results between experiments | Variability in solution preparation, storage, or handling. | - Ensure consistent and accurate preparation of stock and working solutions.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Use freshly prepared aqueous solutions for each experiment whenever possible.- Calibrate all equipment, such as pipettes and balances, regularly. |
Experimental Protocols
Protocol: Assessing the Aqueous Stability of this compound
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer.
1. Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline (PBS) at various pH values)
-
Acetonitrile or methanol (HPLC grade)
-
Calibrated analytical balance, pH meter, and pipettes
-
Incubators or water baths set to desired temperatures
-
Light-protected (amber) and clear vials
-
HPLC or LC-MS system
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the DMSO stock solution with the aqueous buffer to the desired final concentration. Ensure the final DMSO concentration is low and consistent across all samples to minimize its effect on stability and the assay.
-
-
Incubation Conditions:
-
Divide the test solution into several aliquots to be incubated under different conditions:
-
Temperature: Incubate at various temperatures (e.g., 4°C, 25°C, 37°C).
-
pH: Prepare test solutions in buffers with different pH values (e.g., pH 5, 7.4, 9).
-
Light Exposure: Incubate samples in both clear vials (exposed to ambient light) and amber vials (protected from light).
-
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation condition.
-
Immediately quench any potential degradation by mixing the aliquot with a cold organic solvent (e.g., acetonitrile or methanol) at a 1:1 ratio. This will also precipitate any proteins if the buffer is a cell culture medium.
-
Centrifuge the quenched samples to pellet any precipitate and transfer the supernatant to HPLC vials for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.
-
The method should be able to separate this compound from any potential degradation products.
-
Quantify the remaining concentration of this compound at each time point by comparing the peak area to a standard curve prepared with freshly made solutions.
-
3. Data Analysis:
-
Plot the percentage of this compound remaining versus time for each condition.
-
Determine the degradation rate constant and the half-life (t½) of the compound under each condition.
Data Presentation
The following table is a hypothetical representation of stability data for this compound in an aqueous buffer at pH 7.4. This is for illustrative purposes only.
| Condition | Time (hours) | This compound Remaining (%) |
| 4°C, Dark | 0 | 100 |
| 24 | 99.5 | |
| 48 | 99.1 | |
| 25°C, Dark | 0 | 100 |
| 24 | 95.2 | |
| 48 | 90.8 | |
| 25°C, Light | 0 | 100 |
| 24 | 88.4 | |
| 48 | 78.1 | |
| 37°C, Dark | 0 | 100 |
| 24 | 85.7 | |
| 48 | 73.5 |
Visualizations
Signaling Pathway of this compound
This compound is a selective norepinephrine transporter (NET) inhibitor.[3] By blocking NET, it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.
Caption: Mechanism of action of this compound as a norepinephrine transporter inhibitor.
Experimental Workflow for Aqueous Stability Assessment
The following diagram outlines the logical steps for assessing the stability of a compound like this compound in an aqueous solution.
Caption: A workflow diagram for determining the aqueous stability of a small molecule.
References
interpreting unexpected results with WAY-260022
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WAY-260022. The information is designed to address specific issues that may arise during experimentation and to provide guidance on interpreting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective norepinephrine reuptake inhibitor (NRI).[1][2] It functions by blocking the norepinephrine transporter (NET), which leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This modulation of norepinephrine levels is key to its therapeutic effects, particularly in the context of thermoregulatory dysfunction.[1]
Q2: What are the expected outcomes of using this compound in a rat model of thermoregulatory dysfunction?
A2: In ovariectomized (OVX) rats, which serve as a model for postmenopausal vasomotor symptoms, oral administration of this compound is expected to alleviate thermoregulatory dysfunction.[1] This is observed as a significant decrease in elevated tail skin temperature, restoring a more normal diurnal temperature pattern.[1] Efficacy has been demonstrated at doses of 30 mg/kg.
Q3: How selective is this compound for the norepinephrine transporter?
A3: this compound exhibits excellent selectivity for the human norepinephrine transporter (hNET) over the human serotonin transporter (hSERT) and the human dopamine transporter (hDAT). This high selectivity minimizes off-target effects related to the serotonergic and dopaminergic systems.
Troubleshooting Guides
Issue 1: Inconsistent or No Efficacy in Animal Models
Symptoms:
-
No significant change in the primary endpoint (e.g., tail skin temperature in the rat thermoregulatory model) after administration of this compound.
-
High variability in response between individual animals.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Drug Formulation/Solubility | This compound is soluble in DMSO. Ensure the compound is fully dissolved before administration. For in vivo studies, appropriate vehicle controls should be used. Consider preparing fresh solutions for each experiment as the compound's stability in solution over time may vary. |
| Incorrect Dosing or Administration | Verify the calculated dose based on the animal's body weight. Ensure accurate oral gavage or intraperitoneal injection technique to guarantee the full dose is administered. The reported efficacious oral dose is 30 mg/kg in rats. |
| Metabolic Instability | While this compound was designed for improved metabolic stability, individual animal metabolism can vary. If inconsistent results persist, consider pharmacokinetic studies to assess the compound's bioavailability and half-life in your specific animal model and strain. |
| Animal Model Variability | Ensure the ovariectomy procedure was successful and that a sufficient period has passed for the development of thermoregulatory dysfunction. The diurnal rhythm of tail skin temperature in intact cycling female rats should be confirmed as a baseline. |
Issue 2: Unexpected Behavioral Side Effects in Animals
Symptoms:
-
Observation of behaviors not typically associated with norepinephrine reuptake inhibition (e.g., excessive grooming, sedation, hyperactivity).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Although highly selective, at higher concentrations, off-target effects cannot be entirely ruled out. Review the literature for known off-target activities of similar compounds. Consider reducing the dose to see if the side effects diminish while maintaining efficacy. |
| Metabolite Activity | A metabolite of this compound might have a different pharmacological profile. While the des-methyl analogue of a precursor compound showed no in vivo efficacy, the metabolic profile of this compound itself could differ. If the issue is persistent and critical, metabolite identification studies may be necessary. |
| Interaction with Experimental Conditions | Environmental stressors or other experimental manipulations can interact with the pharmacological effects of this compound. Ensure a controlled and consistent experimental environment for all animals. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Transporter | IC50 (nM) |
| Human Norepinephrine Transporter (hNET) | 82 |
| Human Serotonin Transporter (hSERT) | >10,000 |
| Human Dopamine Transporter (hDAT) | >10,000 |
Data summarized from Gavrin LK, et al. (2010).
Table 2: In Vivo Efficacy of this compound in a Telemetric Rat Model of OVX-Induced Thermoregulatory Dysfunction
| Compound | Route of Administration | Dose (mg/kg) | Onset of Action (h) |
| This compound | Oral (po) | 30 | 1 |
Data summarized from Gavrin LK, et al. (2010).
Experimental Protocols
Key Experiment: In Vitro Norepinephrine Reuptake Assay
Objective: To determine the in vitro potency of this compound to inhibit norepinephrine reuptake at the human norepinephrine transporter (hNET).
Methodology:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells stably transfected with hNET (MDCK-Net6 cells) are cultured in appropriate media.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Procedure:
-
MDCK-Net6 cells are plated in 96-well plates.
-
Cells are pre-incubated with various concentrations of this compound or vehicle.
-
A radiolabeled norepinephrine analog (e.g., ³H-norepinephrine) is added to the wells.
-
The uptake of the radiolabeled norepinephrine is allowed to proceed for a specific time at 37°C.
-
Uptake is terminated by washing the cells with ice-cold buffer.
-
The amount of radiolabeled norepinephrine taken up by the cells is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific norepinephrine uptake (IC50) is calculated using non-linear regression analysis. Desipramine is often used as a standard control.
Key Experiment: Rat Model of Thermoregulatory Dysfunction
Objective: To evaluate the in vivo efficacy of this compound in a model of postmenopausal hot flushes.
Methodology:
-
Animal Model: Adult female Sprague-Dawley rats undergo ovariectomy (OVX) to induce hormonal changes that lead to thermoregulatory dysfunction. Intact cycling female rats serve as controls.
-
Telemetry Implantation: A telemetric transmitter is implanted in the rats to continuously monitor tail skin temperature (TST).
-
Acclimation and Baseline Measurement: Animals are allowed to recover from surgery and are acclimated to the experimental conditions. Baseline TST is recorded to confirm the development of thermoregulatory dysfunction in OVX rats (i.e., elevated TST during both light and dark phases).
-
Drug Administration: this compound is formulated in an appropriate vehicle and administered orally (p.o.) or intraperitoneally (i.p.) at the desired dose.
-
Data Collection: TST is continuously monitored post-administration.
-
Data Analysis: The change in TST from baseline is calculated for each animal. The efficacy of this compound is determined by its ability to significantly reduce the elevated TST in OVX rats compared to vehicle-treated controls.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General troubleshooting workflow for unexpected results.
References
Technical Support Center: WAY-260022 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WAY-260022. The information is designed to address specific issues that may be encountered during the optimization of dose-response curves for this selective norepinephrine transporter (NET) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the norepinephrine transporter (NET).[1] By blocking NET, this compound increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.
Q2: What are the expected in vitro potency values for this compound?
This compound demonstrates high potency for the human norepinephrine transporter (hNET) with excellent selectivity over the human serotonin transporter (hSERT) and the human dopamine transporter (hDAT). See the table below for a summary of reported IC50 values.
Q3: Which cell lines are suitable for a this compound dose-response experiment?
Cell lines endogenously expressing the norepinephrine transporter, such as the human neuroblastoma cell line SK-N-BE(2)C, can be used.[2] Alternatively, HEK293 or CHO cells stably transfected with the human norepinephrine transporter (hNET) are commonly used to ensure robust and specific transporter activity.[3][4]
Q4: What is a typical concentration range to test for a this compound dose-response curve?
Based on its high potency, a starting concentration range could be from 0.1 nM to 1 µM. It is recommended to perform a wide range-finding experiment first, followed by a more focused dose-response experiment with narrower concentration intervals around the estimated IC50.
Troubleshooting Guides
This section addresses common problems encountered during this compound dose-response experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | - Low NET expression in the chosen cell line.- Poor cell viability.- Inactive this compound compound.- Incorrect assay buffer composition. | - Confirm NET expression with a potent, well-characterized inhibitor like desipramine as a positive control.- Perform a cell viability assay (e.g., Trypan Blue) prior to the experiment.- Verify the integrity and solubility of the this compound stock solution.- Ensure the assay buffer has the correct pH, ionic strength, and necessary supplements like glucose and antioxidants. |
| High Background Signal | - Non-specific binding of the fluorescent substrate.- Autofluorescence of this compound or other compounds.- Inadequate washing steps (in non-homogeneous assays). | - Use a cell line without NET expression (parental cell line) to determine non-specific uptake.- Include wells with this compound but without the fluorescent substrate to measure compound autofluorescence.- Optimize washing steps with ice-cold buffer to minimize substrate dissociation. |
| Inconsistent or Non-Reproducible Results | - Inconsistent cell seeding density.- Edge effects in the microplate.- Pipetting errors, especially during serial dilutions. | - Ensure a uniform, confluent cell monolayer is achieved on the day of the assay.- Avoid using the outer wells of the microplate, or fill them with buffer to maintain humidity.- Use calibrated pipettes and perform serial dilutions carefully. |
| Shallow or Incomplete Dose-Response Curve | - Tested concentration range is too narrow or not centered around the IC50.- this compound solubility issues at high concentrations.- Presence of interfering substances. | - Broaden the concentration range in a preliminary experiment to identify the top and bottom plateaus of the curve.- Check the solubility of this compound in the assay buffer; consider using a low percentage of DMSO if necessary.- Ensure all reagents are pure and free of contaminants. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Transporter | IC50 (nM) |
| Human Norepinephrine Transporter (hNET) | 1.1 |
| Human Serotonin Transporter (hSERT) | 129 |
| Human Dopamine Transporter (hDAT) | > 10,000 |
Data from the discovery of this compound.
Experimental Protocols
Detailed Methodology: Fluorescent Norepinephrine Transporter Uptake Assay
This protocol is adapted from commercially available non-radioactive neurotransmitter transporter uptake assay kits and is suitable for high-throughput screening.
1. Materials:
- HEK293 cells stably expressing hNET (or similar)
- This compound
- Desipramine (positive control)
- Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent NET substrate and a masking dye)
- Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)
- 96-well or 384-well black, clear-bottom tissue culture plates
- Fluorescence plate reader with bottom-read capability
2. Cell Plating:
- Seed the hNET-expressing cells into the microplate to achieve a confluent monolayer on the day of the assay. A typical seeding density is 40,000-60,000 cells per well for a 96-well plate.
- Incubate overnight at 37°C and 5% CO2.
3. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of this compound and the positive control (desipramine) in assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5%.
4. Assay Procedure:
- On the day of the assay, carefully remove the culture medium from the wells.
- Wash the cell monolayer once with assay buffer.
- Add the diluted this compound, positive control, and vehicle control (assay buffer with the same percentage of DMSO) to the respective wells.
- Incubate the plate for 10-30 minutes at 37°C to allow the compound to bind to the transporter.
- Add the fluorescent norepinephrine substrate solution to all wells as per the kit manufacturer's instructions. This solution also contains a masking agent to quench extracellular fluorescence.
- Immediately transfer the plate to a fluorescence plate reader.
5. Signal Detection:
- The assay can be read in two modes:
- Kinetic Mode: Read the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
- Endpoint Mode: Incubate the plate for a fixed time (e.g., 30-60 minutes) at 37°C, protected from light, before a single reading.
- Set the plate reader to the appropriate excitation and emission wavelengths for the fluorescent substrate.
6. Data Analysis:
- For kinetic data, the rate of uptake can be determined from the slope of the fluorescence intensity over time.
- For endpoint data, use the final fluorescence values.
- Subtract the background fluorescence (from wells with no cells or cells without the fluorescent substrate).
- Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound dose-response assay.
References
addressing poor bioavailability of WAY-260022 in new models
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpectedly low bioavailability of WAY-260022 in novel experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: Published preclinical data from studies in Sprague-Dawley rats, CD-1 mice, and beagle dogs indicate that this compound has substantial oral bioavailability, ranging from 20% to 49% across these species.[1] It is a selective norepinephrine reuptake inhibitor that has been evaluated in Phase I human clinical trials.[1]
Troubleshooting Poor Bioavailability of this compound in New Models
If you are observing lower than expected bioavailability of this compound in your experimental model, several factors could be contributing. This guide provides a systematic approach to troubleshooting these issues.
Q2: How can the formulation of this compound impact its bioavailability?
A2: While this compound is reported to have good oral availability, the formulation is critical.[1] Poor solubility or inadequate dispersion of the compound in the dosing vehicle can lead to low absorption.
Troubleshooting Steps & Solutions:
-
Assess Solubility: Determine the solubility of this compound in your chosen vehicle. This compound is soluble in DMSO.[2][3] For in vivo studies, co-solvents like PEG 300, propylene glycol, or ethanol can be considered.
-
Particle Size Reduction: If using a suspension, ensure the particle size is minimized to increase the surface area for dissolution. Techniques like micronization can be employed.
-
Consider Alternative Formulations: For poorly soluble drugs, various techniques can enhance bioavailability, including:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve dissolution.
-
Lipid-Based Drug Delivery Systems: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.
-
Nanocrystal Formulations: Reducing particle size to the nanometer range can significantly increase dissolution velocity.
-
Q3: Could the administration technique be the source of variability?
A3: Yes, improper administration can lead to significant variability in drug exposure.
Troubleshooting Steps & Solutions:
-
Gavage Technique: Ensure proper oral gavage technique to avoid accidental tracheal administration or reflux.
-
Dose Volume: The volume administered should be appropriate for the animal model to prevent gastrointestinal distress that could alter absorption.
-
Vehicle Effects: The vehicle itself may have physiological effects. For example, high concentrations of some co-solvents can alter gastric emptying or intestinal permeability.
Q4: How can the choice of animal model affect the bioavailability of this compound?
A4: Different animal models can exhibit significant variations in drug absorption and metabolism.
Troubleshooting Steps & Solutions:
-
Gastrointestinal Physiology: Consider the gastrointestinal pH, transit time, and enzymatic activity of your model, as these can differ from the species in which this compound's bioavailability was initially characterized.
-
First-Pass Metabolism: The extent of first-pass metabolism in the gut wall and liver can vary significantly between species. The pig is a preclinical model that can be suitable for predicting oral bioavailability in humans due to similarities in gastrointestinal tract conditions.
-
Transporter Proteins: Efflux transporters in the intestine can limit drug absorption. If your model has high expression of a transporter for which this compound is a substrate, this could reduce bioavailability.
Q5: How can I be sure my analytical method is accurately measuring this compound in plasma?
A5: An unreliable analytical method can lead to an underestimation of bioavailability.
Troubleshooting Steps & Solutions:
-
Method Validation: Ensure your bioanalytical method (e.g., LC-MS/MS) is fully validated for accuracy, precision, linearity, and stability of the analyte in the biological matrix.
-
Sample Collection and Handling: Use appropriate blood collection tubes (e.g., with an anticoagulant) and process samples promptly to prevent degradation of this compound. Store plasma samples at an appropriate temperature (e.g., -80°C) until analysis.
-
Stable Isotope Labeled Internal Standard: A stable isotope-labeled internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variability in sample processing. A recent study demonstrated the use of a stable isotope tracer to reliably assess the bioavailability of a poorly water-soluble drug.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in different preclinical species as reported by Gavrin et al. (2010).
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) | F (%) |
| Rat | 5 | IV | - | - | 1300 | - |
| Rat | 10 | PO | 150 | 2 | 1300 | 49 |
| Mouse | 5 | IV | - | - | 1500 | - |
| Mouse | 10 | PO | 200 | 1 | 600 | 20 |
| Dog | 0.5 | IV | - | - | 1300 | - |
| Dog | 1 | PO | 100 | 2 | 1100 | 42 |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC0-24: Area under the plasma concentration-time curve from 0 to 24 hours, F: Bioavailability.
Experimental Protocols
Protocol 1: Preparation of a Vehicle for Oral Administration of this compound
-
Objective: To prepare a clear, homogenous solution of this compound suitable for oral gavage in rodents.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Sterile water for injection
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO. For example, for a 10 mg/mL final concentration, you might start by dissolving the powder in 10% of the final volume with DMSO.
-
Once fully dissolved, add PEG 300 to make up 50% of the final volume and vortex thoroughly.
-
Slowly add sterile water while vortexing to reach the final desired volume.
-
Visually inspect the solution for any precipitation. If the solution is not clear, gentle warming or sonication may be applied.
-
Prepare the formulation fresh on the day of the experiment.
-
Protocol 2: Assessment of Oral Bioavailability in a Rodent Model
-
Objective: To determine the absolute oral bioavailability of a novel formulation of this compound.
-
Animal Model: Naive male Sprague-Dawley rats (n=3-5 per group).
-
Procedure:
-
Intravenous (IV) Group:
-
Administer this compound at a dose of 1 mg/kg via tail vein injection.
-
Collect blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Oral (PO) Group:
-
Administer the this compound formulation at a dose of 10 mg/kg via oral gavage.
-
Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge at 4°C to separate plasma.
-
Store plasma at -80°C until analysis by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the AUC from time zero to the last quantifiable concentration (AUC0-t) for both IV and PO groups using the linear trapezoidal rule.
-
Calculate the absolute bioavailability (F) using the following formula: F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
-
Visualizations
References
Technical Support Center: WAY-260022 Immunoassay Cross-Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues with WAY-260022 cross-reactivity in immunoassays.
Troubleshooting Guides
Issue: Unexpected or Inaccurate Results in Immunoassays with Samples Containing this compound
If you are observing unexpected, inconsistent, or inaccurate results in your immunoassay when your samples contain this compound, it is possible that the compound is cross-reacting with the assay's antibodies or other components. This can lead to either falsely high or falsely low measurements of your target analyte.
Potential Causes and Solutions
| Potential Problem | Likely Cause | Recommended Solution |
| High Background Signal | Non-specific binding of this compound to the assay plate or antibodies.[1] | Increase the number of wash steps and/or the stringency of the wash buffer.[2][3] Consider adding a blocking agent to the sample diluent. |
| Falsely Elevated Analyte Concentration | This compound is structurally similar to the target analyte and is being recognized by the detection antibody. | Perform a competitive binding assay to determine the percentage of cross-reactivity. If cross-reactivity is confirmed, consider using an alternative assay with higher specificity or purifying your sample to remove this compound prior to analysis. |
| Falsely Low Analyte Concentration | This compound is interfering with the binding of the target analyte to the capture or detection antibody. | Test for interference by spiking a known concentration of your analyte into a sample matrix with and without this compound. If interference is observed, you may need to dilute your samples to reduce the concentration of this compound, though this may also decrease the concentration of your analyte to below the detection limit. |
| High Variability Between Replicates | Inconsistent interaction of this compound with the assay components.[3] | Ensure thorough mixing of all reagents and samples.[2] Verify pipetting accuracy. |
Experimental Protocol: Competitive Binding Immunoassay to Assess Cross-Reactivity
This protocol outlines a method to determine the degree of cross-reactivity of this compound in your specific immunoassay.
Materials:
-
Your existing immunoassay kit (e.g., ELISA)
-
This compound of known purity
-
Standard analyte for your immunoassay
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a standard curve for your target analyte according to the immunoassay kit's instructions.
-
Prepare a dilution series of this compound in the same assay buffer used for the standard curve. The concentration range should span several orders of magnitude around the expected concentration in your samples.
-
Run the immunoassay with the following in separate wells:
-
Assay buffer only (blank)
-
Standard analyte dilutions
-
This compound dilutions
-
-
Incubate and develop the plate according to the kit's protocol.
-
Measure the signal (e.g., absorbance) using a microplate reader.
-
Analyze the data:
-
Plot the standard curve for your target analyte.
-
Determine the concentration of your analyte that gives 50% of the maximum signal (IC50).
-
Plot the signal generated by the this compound dilutions.
-
Determine the concentration of this compound that gives 50% of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of this compound) x 100
-
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity?
A1: Immunoassay cross-reactivity occurs when a substance other than the intended analyte is recognized by the antibodies used in the assay, leading to inaccurate results. This can happen if the cross-reacting substance has a similar chemical structure to the target analyte.
Q2: Is this compound known to cross-react in immunoassays?
A2: this compound is a selective inhibitor of the norepinephrine transporter (NET) and has demonstrated high selectivity over the serotonin and dopamine transporters. However, its potential for cross-reactivity in other types of immunoassays has not been widely reported. Cross-reactivity is assay-dependent, so it is crucial to validate for your specific assay and sample matrix.
Q3: My samples contain this compound, and my ELISA results are higher than expected. What should I do?
A3: Higher-than-expected results could indicate that this compound is cross-reacting with the detection antibody and generating a false-positive signal. We recommend performing a competitive binding assay as described in the troubleshooting guide to quantify the extent of cross-reactivity.
Q4: Can this compound interfere with an immunoassay without being structurally similar to the target analyte?
A4: Yes, it is possible. This compound could non-specifically bind to the assay plate or antibodies, or it could alter the conformation of the target analyte or antibodies, thereby affecting their binding. This is known as assay interference.
Q5: How can I minimize the risk of cross-reactivity from this compound in my experiments?
A5: To minimize the risk of cross-reactivity, you can:
-
Choose an immunoassay that uses monoclonal antibodies with high specificity for your target analyte.
-
Perform validation experiments, including spike and recovery and cross-reactivity testing, with this compound in your sample matrix.
-
If significant cross-reactivity is detected, consider sample purification methods to remove this compound before running the immunoassay.
Visualizations
Caption: Troubleshooting workflow for suspected this compound cross-reactivity.
Caption: Signaling pathway illustrating potential this compound cross-reactivity.
References
troubleshooting inconsistent WAY-260022 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues that may arise during experiments with WAY-260022.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the norepinephrine transporter (NET). Its primary mechanism of action is to block the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons, thereby increasing the concentration and duration of action of norepinephrine in the synapse. It exhibits high selectivity for the norepinephrine transporter over the serotonin and dopamine transporters.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. Stock solutions in DMSO can also be stored at -20°C for long-term use.[1][2]
Q3: What are the potential off-target effects of this compound?
While this compound is designed to be a selective NET inhibitor, like any pharmacological agent, it may have off-target effects, particularly at higher concentrations. It is crucial to include appropriate controls in your experiments to account for any potential off-target activities. A comprehensive off-target profile for this compound is not extensively documented in publicly available literature, so researchers should perform dose-response experiments and consider including control compounds to validate their findings.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This section provides a guide to troubleshoot common problems.
Problem 1: Lower than expected or no observable effect of this compound.
This is a common issue that can be attributed to several factors. The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Compound Handling and Storage | - Ensure this compound has been stored correctly at -20°C. - Prepare fresh stock solutions in DMSO. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[1][3][4] - Confirm the final concentration of this compound in your assay. |
| Low Cell Density or Transporter Expression | - Optimize cell seeding density to ensure a sufficient number of norepinephrine transporters are present. - If using a cell line, confirm the expression level of the norepinephrine transporter (NET) via qPCR or Western blot. |
| Suboptimal Assay Conditions | - Optimize incubation times for both this compound and the norepinephrine substrate. - Ensure the assay buffer composition and pH are appropriate for NET activity. |
| Inactive Compound | - If possible, verify the activity of your batch of this compound using a validated, simple assay. - Consider purchasing the compound from a different, reputable supplier. |
Problem 2: High variability between replicate experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | - Maintain consistent cell passage numbers and confluency for all experiments. - Ensure uniform treatment of all wells/plates (e.g., incubation times, media changes). |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of reagents. - For sensitive assays, consider using a master mix for compound dilutions. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. - Fill the outer wells with sterile water or media to create a humidity barrier. |
| Biological Variability | - Increase the number of replicates to improve statistical power. - For in vivo studies, ensure animals are properly randomized and housed under consistent environmental conditions. |
Problem 3: Unexpected or contradictory results.
Unexpected outcomes may point to off-target effects or issues with the experimental model.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Perform a dose-response curve to determine if the effect is concentration-dependent. - Use a structurally different NET inhibitor as a positive control to see if it produces a similar effect. - Consider using a cell line with no or low NET expression as a negative control. |
| Cell Line or Animal Model Issues | - Regularly check cell lines for mycoplasma contamination. - Ensure the chosen animal model is appropriate for the research question and that the animals are healthy. |
| Interaction with Other Reagents | - Review all components of the assay medium and other treatments for potential interactions with this compound. |
Experimental Protocols
General Protocol for a Cell-Based Norepinephrine Uptake Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on norepinephrine uptake in a suitable cell line (e.g., HEK293 cells stably expressing the human norepinephrine transporter).
Materials:
-
HEK293-hNET cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Norepinephrine (or a fluorescent norepinephrine analog)
-
Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader
-
Positive control (e.g., Desipramine)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the different concentrations of this compound or control compounds for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Norepinephrine Uptake: Add [³H]-Norepinephrine to each well to initiate the uptake reaction. Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of internalized norepinephrine. For radiolabeled assays, this involves adding a lysis buffer and then scintillation fluid before counting. For fluorescent assays, measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition of norepinephrine uptake for each concentration of this compound and determine the IC₅₀ value.
General Protocol for a Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxicity of this compound.
Materials:
-
Target cell line
-
Cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle control (DMSO) wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Signaling Pathways
This compound, as a norepinephrine transporter (NET) inhibitor, primarily impacts the noradrenergic signaling pathway. By blocking norepinephrine reuptake, it increases the availability of norepinephrine in the synapse, leading to enhanced activation of adrenergic receptors on postsynaptic neurons. The downstream effects can be complex and cell-type specific, involving various second messenger systems.
References
Technical Support Center: WAY-260022 Metabolic Stability in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the metabolic stability of WAY-260022 in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability a key consideration?
A1: this compound is a selective inhibitor of the norepinephrine transporter.[1] Its metabolic stability, or its susceptibility to being broken down by enzymes in the body, is a critical factor because it influences the compound's half-life, bioavailability, and overall therapeutic effect. A predecessor to this compound was found to be rapidly metabolized in rat liver microsomes, with a half-life of only 3.7 minutes.[1] this compound was specifically designed to have improved metabolic stability, which is thought to contribute to its favorable brain-to-plasma ratio.[1]
Q2: What are the primary in vitro models used to assess the metabolic stability of this compound?
A2: The primary in vitro models for assessing metabolic stability are liver microsomes, S9 fractions, and hepatocytes.[2][3] Liver microsomes are subcellular fractions that are rich in Phase I metabolic enzymes, particularly cytochrome P405 enzymes (CYPs). S9 fractions contain both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolism. Hepatocytes, which are intact liver cells, provide the most comprehensive in vitro system as they contain a full complement of metabolic enzymes and cofactors.
Q3: What is the significance of the NADPH cofactor in microsomal stability assays?
A3: NADPH (Nicotinamide adenine dinucleotide phosphate) is an essential cofactor for the activity of cytochrome P450 enzymes, which are the primary drivers of Phase I metabolism in liver microsomes. In a microsomal stability assay, the reaction is initiated by the addition of an NADPH regenerating system. Control experiments are often run without NADPH to assess any non-enzymatic degradation of the test compound.
Q4: How is metabolic stability data typically expressed and interpreted?
A4: Metabolic stability is commonly expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). The half-life is the time it takes for 50% of the compound to be metabolized. Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound. A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
Data Presentation
Disclaimer: The following quantitative data for this compound is hypothetical and for illustrative purposes only, as specific experimental values have not been publicly released. These values are intended to demonstrate how such data would be presented.
Table 1: Hypothetical Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Mouse | 18 | 38.5 |
Table 2: Hypothetical Metabolic Stability of this compound in Hepatocytes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Human | 60 | 11.6 |
| Rat | 35 | 19.8 |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound using liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator with shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the incubation mixture by adding the phosphate buffer and liver microsomes to the wells of a 96-well plate.
-
Add the this compound working solution to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an aliquot of the quenching solution. The 0-minute time point serves as the initial concentration control.
-
Include control wells without the NADPH regenerating system to assess non-enzymatic degradation.
-
Once all time points are collected, centrifuge the plate to pellet the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of this compound over time.
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the in vitro metabolic stability of this compound using cryopreserved hepatocytes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cryopreserved hepatocytes (human or rat)
-
Hepatocyte incubation medium (e.g., Williams Medium E)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Suspension culture plates
-
Incubator with orbital shaker (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.
-
Prepare a hepatocyte suspension in the incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
Add the this compound working solution to the hepatocyte suspension to achieve the desired final concentration (e.g., 1 µM).
-
Place the plate in an incubator on an orbital shaker.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and add them to the quenching solution.
-
Include control incubations with heat-inactivated hepatocytes to assess non-enzymatic degradation and binding.
-
After the final time point, centrifuge the samples to pellet cell debris.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining this compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Troubleshooting Guide
Table 3: Common Issues and Solutions in this compound Metabolic Stability Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing of solutions- Inconsistent cell density in hepatocyte assays | - Ensure proper calibration and use of pipettes.- Thoroughly vortex or mix all stock and working solutions.- Gently resuspend hepatocyte stock before aliquoting. |
| No metabolism of this compound or positive control observed | - Inactive microsomes or hepatocytes- Degraded NADPH cofactor- Incorrect assay conditions (e.g., temperature, pH) | - Use a new, validated batch of microsomes or hepatocytes.- Prepare fresh NADPH regenerating solution for each experiment and keep it on ice.- Verify incubator temperature and buffer pH. |
| This compound disappears too quickly to measure accurately | - High metabolic rate of the compound- High concentration of microsomes or hepatocytes | - Reduce the incubation time points (e.g., 0, 1, 2, 5, 10 minutes).- Decrease the protein or cell concentration in the incubation. |
| This compound appears more stable than expected | - this compound precipitation in the incubation medium- Non-specific binding to plasticware or proteins | - Check the aqueous solubility of this compound in the final incubation conditions. Consider reducing the concentration if necessary.- Use low-binding plates. Determine the extent of non-specific binding in a separate experiment and correct the data if significant. |
| Discrepancy between microsomal and hepatocyte stability data | - Contribution of Phase II metabolism (not captured in microsomal assays)- Transporter-mediated uptake into hepatocytes affecting intracellular concentration | - This is an expected outcome and highlights the value of using both systems. The data from hepatocytes provides a more complete picture of overall metabolic clearance. |
Visualizations
References
Validation & Comparative
Preclinical Efficacy of WAY-260022 vs. Reboxetine: A Comparative Guide
In the landscape of preclinical antidepressant research, both WAY-260022 and reboxetine have been investigated for their potential therapeutic effects. Both compounds are selective norepinephrine reuptake inhibitors (NRIs), a class of drugs known to exert antidepressant effects by increasing the extracellular levels of norepinephrine in the brain.[1] This guide provides a comparative overview of their preclinical efficacy, drawing upon available experimental data.
It is crucial to note at the outset that preclinical data on the antidepressant or anxiolytic-like effects of this compound in established animal models is not publicly available. The primary preclinical in vivo research on this compound has been in the context of thermoregulatory dysfunction.[2] In contrast, reboxetine has been more extensively studied in various preclinical models of depression and anxiety. Therefore, a direct comparison of their efficacy in these domains is not feasible based on current literature.
This guide will present the available preclinical data for reboxetine, detail the experimental protocols for key behavioral tests used to assess antidepressant and anxiolytic activity, and visualize the known signaling pathways.
Mechanism of Action
Both this compound and reboxetine are selective norepinephrine reuptake inhibitors.[3][4] They bind to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
Preclinical Efficacy of Reboxetine
Reboxetine has demonstrated efficacy in several rodent models of depression, primarily by reducing immobility time in the forced swim test and tail suspension test. These tests are widely used to screen for potential antidepressant activity.
Quantitative Data from Preclinical Studies
| Experiment | Species | Dosage | Treatment Duration | Key Findings | Reference |
| Forced Swim Test | Rat | 10 and 30 mg/kg, i.p. | Acute | Significantly decreased immobility time. | [5] |
| Forced Swim Test | Rat | 10 and 60 mg/kg/day | 3 and 14 days | High dose effective at both time points; low dose effective only after 14 days, decreasing immobility and increasing climbing. | |
| Tail Suspension Test | Mouse | 2.5 mg/kg, i.p. | Acute | Did not significantly affect immobility time when administered alone. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a behavioral test used to assess antidepressant efficacy in rodents. The test is based on the observation that animals will develop a state of immobility when placed in an inescapable, stressful situation (a cylinder of water). Antidepressant treatment is expected to reduce the duration of this immobility.
Protocol:
-
Apparatus: A transparent glass or plastic cylinder (typically 40 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth of approximately 30 cm, preventing the animal from touching the bottom or escaping.
-
Procedure:
-
Animals are individually placed into the cylinder for a 15-minute pre-test session 24 hours before the actual test. This is to induce a baseline level of immobility.
-
On the test day, animals are administered the test compound (e.g., reboxetine) or vehicle at a specified time before the test.
-
Each animal is then placed in the cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded and analyzed. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used behavioral despair model for screening antidepressant drugs in mice. The principle is similar to the FST, where immobility is induced by an inescapable stressor.
Protocol:
-
Apparatus: A horizontal bar is placed at a height from which a mouse can be suspended by its tail without its body touching any surface.
-
Procedure:
-
A piece of adhesive tape is attached to the tip of the mouse's tail.
-
The mouse is then suspended from the horizontal bar by the tape.
-
The duration of the test is typically 6 minutes.
-
-
Data Analysis: The total time the mouse remains immobile is recorded. A decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.
Novelty-Suppressed Feeding (NSF) Test
The Novelty-Suppressed Feeding test is used to assess anxiety-like behavior and is sensitive to chronic antidepressant treatment. The test is based on the conflict between the drive to eat and the fear of a novel, open environment.
Protocol:
-
Apparatus: A large, open, and brightly lit arena (e.g., a 50x50 cm open field). A single food pellet is placed in the center of the arena.
-
Procedure:
-
Animals are food-deprived for 24 hours prior to the test.
-
On the test day, the animal is placed in a corner of the arena.
-
The latency to begin eating the food pellet is recorded, with a typical maximum test duration of 10-15 minutes.
-
-
Data Analysis: A longer latency to begin eating is interpreted as increased anxiety-like behavior. Anxiolytic or chronic antidepressant treatment is expected to decrease this latency.
Signaling Pathways & Experimental Workflows
Signaling Pathway of Reboxetine
As a norepinephrine reuptake inhibitor, reboxetine's primary action is to increase synaptic norepinephrine levels. This leads to the activation of adrenergic receptors and subsequent downstream signaling cascades. Chronic treatment with reboxetine has been shown to modulate the expression of brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, as well as the phosphorylation of extracellular signal-regulated kinase (ERK) in the hippocampus. These pathways are implicated in neurogenesis and synaptic plasticity, which are thought to be important for the therapeutic effects of antidepressants.
Caption: Reboxetine's mechanism of action and downstream signaling.
Signaling Pathway of this compound
The known mechanism of action for this compound is the selective inhibition of the norepinephrine transporter. Information on its downstream signaling effects is not currently available in the public domain.
Caption: this compound's primary mechanism of action.
Experimental Workflow: Forced Swim Test
Caption: Workflow for the Forced Swim Test.
Experimental Workflow: Tail Suspension Test
Caption: Workflow for the Tail Suspension Test.
Conclusion
While both this compound and reboxetine are selective norepinephrine reuptake inhibitors, a direct preclinical efficacy comparison in the context of depression and anxiety is not possible due to the lack of published data for this compound in relevant behavioral models. Reboxetine has demonstrated antidepressant-like effects in the forced swim test, a standard preclinical screening tool. Further research on this compound in established models of depression and anxiety is necessary to enable a comprehensive comparative evaluation of these two compounds. Researchers in the field of drug development should consider this data gap when evaluating the potential of this compound as an antidepressant or anxiolytic agent.
References
- 1. The promises and pitfalls of reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of WAY-260022 and Atomoxetine in Animal Models of Cognition
A comprehensive review of existing literature reveals a significant disparity in the available data for two selective norepinephrine reuptake inhibitors, WAY-260022 and atomoxetine, within the context of cognitive enhancement in animal models. While atomoxetine has been extensively studied, demonstrating pro-cognitive effects across various species and behavioral paradigms, publicly available research on the cognitive impact of this compound is currently absent. This guide provides a detailed overview of the known pharmacological properties of both compounds and a thorough examination of the experimental data supporting the cognitive-enhancing effects of atomoxetine.
Introduction
Both this compound and atomoxetine are selective norepinephrine reuptake inhibitors (NET inhibitors), a class of compounds that increase the synaptic concentration of norepinephrine. This neurotransmitter plays a crucial role in regulating attention, arousal, and various cognitive functions. By blocking the norepinephrine transporter, these drugs enhance noradrenergic signaling in brain regions critical for cognition, such as the prefrontal cortex. Atomoxetine is an established medication for Attention-Deficit/Hyperactivity Disorder (ADHD), and its cognitive effects have been a subject of extensive research. This compound, a compound developed by Wyeth, has been investigated for its potential therapeutic applications, but its specific effects on cognition in animal models have not been detailed in accessible scientific literature.
Compound Profiles
| Feature | This compound | Atomoxetine |
| Mechanism of Action | Selective Norepinephrine Reuptake Inhibitor (NET inhibitor) | Selective Norepinephrine Reuptake Inhibitor (NET inhibitor) |
| Primary Therapeutic Target | Norepinephrine Transporter | Norepinephrine Transporter |
| Reported In Vivo Activity | Efficacious in a rat model of thermoregulatory dysfunction. | Improves attention, memory, and executive function in rodent and primate models. |
| Cognitive Enhancement Data | No publicly available data from animal models of cognition. | Extensive data from various cognitive tasks.[1][2][3][4] |
Atomoxetine: Evidence from Animal Models of Cognition
Atomoxetine has demonstrated pro-cognitive effects in a variety of animal models, targeting different domains of cognition, including attention, memory, and executive function.
Attentional Processes
The Five-Choice Serial Reaction Time Task (5-CSRTT) is a widely used paradigm to assess sustained attention and impulsivity in rodents. In this task, animals are required to detect a brief visual stimulus presented in one of five locations to receive a reward.
-
Experimental Protocol: Rats are placed in an operant chamber with five apertures. A brief light stimulus appears in one of the apertures, and the rat must make a nose-poke response into the correct aperture to receive a food reward. Key performance measures include accuracy (percentage of correct responses), omissions (failure to respond), premature responses (responding before the stimulus), and response latency.[5]
-
Effects of Atomoxetine: Studies have shown that atomoxetine can improve performance in the 5-CSRTT. For instance, it has been reported to decrease the number of premature responses, indicating a reduction in impulsivity, and in some cases, improve accuracy, suggesting enhanced attentional control.
Spatial Learning and Memory
The Radial Arm Maze (RAM) and the Morris Water Maze (MWM) are standard tasks to evaluate spatial learning and memory in rodents.
-
Radial Arm Maze Protocol: This maze consists of a central platform with several arms radiating outwards. Some arms are baited with a food reward. The animal must learn and remember which arms contain a reward to efficiently retrieve them, avoiding re-entry into already visited arms (a measure of working memory) and entry into unbaited arms (a measure of reference memory).
-
Morris Water Maze Protocol: In this task, a rat is placed in a circular pool of opaque water and must learn to locate a hidden platform to escape. The time taken to find the platform (escape latency) and the path taken are recorded. Probe trials, where the platform is removed, are used to assess the animal's memory of the platform's location.
-
Effects of Atomoxetine: Atomoxetine has been shown to improve spatial reference memory in the RAM. In some models of cognitive impairment, atomoxetine treatment has been found to improve performance in the MWM, as evidenced by reduced escape latencies.
Working Memory and Executive Function
The Delayed Match-to-Sample (DMTS) task, often used in non-human primates, is a robust measure of working memory and executive control.
-
Delayed Match-to-Sample Protocol: A monkey is presented with a sample stimulus (e.g., a specific image). After a delay period, the sample stimulus is presented again along with one or more distractor stimuli. The monkey must select the original sample stimulus to receive a reward. The length of the delay and the presence of distractors can be manipulated to increase the cognitive load.
-
Effects of Atomoxetine: In aged rhesus monkeys, atomoxetine has been shown to improve accuracy in a distractor version of the DMTS task, indicating an enhancement of working memory and the ability to resist interference.
Signaling Pathways and Experimental Workflows
The cognitive-enhancing effects of atomoxetine are primarily attributed to its modulation of norepinephrine and dopamine levels in the prefrontal cortex.
Mechanism of Action for Cognitive Enhancement
The general workflow for evaluating the cognitive effects of these compounds in animal models follows a structured process.
Experimental Workflow for Cognitive Assessment
Conclusion
The available scientific literature provides a robust body of evidence for the cognitive-enhancing properties of atomoxetine in various animal models. Its effects on attention, memory, and executive function are well-documented, with detailed experimental protocols available for replication and further investigation. In stark contrast, there is a conspicuous absence of publicly accessible data on the cognitive effects of this compound. While both compounds share a primary mechanism of action as selective norepinephrine reuptake inhibitors, the lack of empirical data for this compound in cognitive paradigms prevents a direct, evidence-based comparison of their performance. Future research, should it become available, will be necessary to elucidate the cognitive profile of this compound and determine its potential relative to established compounds like atomoxetine. For researchers and drug development professionals, atomoxetine serves as a critical benchmark for the pro-cognitive effects of NET inhibitors, while this compound remains an agent with a theoretical potential for cognitive enhancement that is yet to be experimentally substantiated in the public domain.
References
- 1. Atomoxetine improves memory and other components of executive function in young-adult rats and aged rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomoxetine improves memory and other components of executive function in young-adult rats and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. Psychiatry and Behavioral Sciences [pbsciences.org]
- 5. Sub-optimal performance in the 5-choice serial reaction time task in rats was sensitive to methylphenidate, atomoxetine and d-amphetamine, but unaffected by the COMT inhibitor tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to WAY-260022 and Other Selective Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the research compound WAY-260022 with other selective norepinephrine reuptake inhibitors (NRIs), including atomoxetine, reboxetine, and viloxazine. The information presented is based on available preclinical data and is intended to assist in research and drug development efforts.
Selective NRIs are a class of compounds that specifically block the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine in the synaptic cleft. This mechanism of action is crucial for modulating noradrenergic signaling, which plays a significant role in various physiological and pathological processes, including mood, attention, and pain. This compound has been identified as a potent and highly selective NRI.[1][2] This guide aims to contextualize its pharmacological profile by comparing it against established NRIs.
Quantitative Comparison of Transporter Inhibition
The selectivity of an NRI is a critical determinant of its pharmacological profile. The following table summarizes the in vitro potency of this compound, atomoxetine, reboxetine, and viloxazine at the human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters. The data, presented as IC50 or Ki values, are compiled from various sources and reflect the concentration of the compound required to inhibit 50% of transporter activity or the binding affinity of the compound to the transporter, respectively. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, variations may exist due to different assay methodologies.
| Compound | hNET IC50/Ki (nM) | hSERT IC50/Ki (nM) | hDAT IC50/Ki (nM) | hSERT/hNET Selectivity Ratio | hDAT/hNET Selectivity Ratio |
| This compound | 6 (IC50) | >1000 (14% inhibition at 1000 nM) | >1000 (18% inhibition at 1000 nM) | >167 | >167 |
| Atomoxetine | 3.4 (Ki) | 390 (Ki) | 1750 (Ki) | ~115 | ~515 |
| Reboxetine | 13.4 (Ki) | 273.5 (Ki) | >10,000 (Ki) | ~20 | >746 |
| Viloxazine | 155 (KD) | 17,300 (KD) | >100,000 (KD) | ~111 | >645 |
Data compiled from multiple sources. The this compound data is from a study by Gavrin et al. (2010). The atomoxetine and viloxazine data is from a study by Yu et al. (2020) and other sources. The reboxetine data is from the Wikipedia entry for Reboxetine, which collates data from various pharmacological studies.
Mechanism of Action: Norepinephrine Reuptake Inhibition
The primary mechanism of action for selective NRIs is the blockade of the norepinephrine transporter at the presynaptic neuron. This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, thereby increasing its availability to bind to postsynaptic adrenergic receptors.
Caption: Mechanism of selective norepinephrine reuptake inhibition.
Experimental Protocols
The determination of a compound's potency and selectivity for monoamine transporters is typically conducted using in vitro radioligand binding assays. Below is a representative protocol for a competitive binding assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT).
Materials:
-
Cell membranes prepared from cell lines stably expressing recombinant hNET, hSERT, or hDAT (e.g., HEK293 or CHO cells).
-
Radioligands specific for each transporter:
-
hNET: [3H]-Nisoxetine
-
hSERT: [3H]-Citalopram
-
hDAT: [3H]-WIN 35,428
-
-
Non-specific binding control: A high concentration of a known non-labeled ligand for each transporter (e.g., Desipramine for hNET, Imipramine for hSERT, Mazindol for hDAT).
-
Test compounds: this compound and other NRIs, serially diluted.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester and vacuum filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target transporter to a high density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the homogenate at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding wells: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding wells: Add cell membranes, radioligand, and a high concentration of the non-labeled control ligand.
-
Test Compound wells: Add cell membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
References
WAY-260022: A Comprehensive Guide for Researchers
WAY-260022 is a potent and selective norepinephrine reuptake inhibitor (NRI) that serves as a valuable research tool for investigating the role of the norepinephrine transporter (NET) in various physiological and pathological processes. This guide provides a detailed comparison of this compound with other common NRIs, supported by experimental data, to assist researchers in selecting the most appropriate tool for their studies.
Performance Comparison of Norepinephrine Reuptake Inhibitors
The selection of a specific NRI for research purposes depends on its potency, selectivity, and off-target effects. The following table summarizes the in vitro potency and selectivity of this compound in comparison to other widely used NRIs.
| Compound | hNET IC₅₀ (nM) | hSERT IC₅₀ (nM) | hDAT IC₅₀ (nM) | hNET/hSERT Selectivity Ratio | hNET/hDAT Selectivity Ratio |
| This compound | 82 | >10,000 | >10,000 | >122 | >122 |
| Desipramine | 4.2 | 64 | 82,000 | 15.2 | 19,524 |
| Atomoxetine | 31 | 99 | - | 3.2 | - |
| Reboxetine | 8.5 | 6,900 | 89,000 | 811.8 | 10,470.6 |
hNET: human Norepinephrine Transporter, hSERT: human Serotonin Transporter, hDAT: human Dopamine Transporter. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the transporter activity. A higher selectivity ratio indicates a greater specificity for the target transporter.
Experimental Protocols
Accurate and reproducible experimental design is crucial for the validation of research findings. Below are detailed protocols for key assays used to characterize NRIs.
In Vitro Norepinephrine Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4)
-
[³H]-Norepinephrine (radiolabeled) or a fluorescent norepinephrine analog
-
Test compounds (e.g., this compound) and a reference inhibitor (e.g., Desipramine)
-
96-well cell culture plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture: Culture HEK293-hNET cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: Seed the cells into 96-well plates at a density that allows for a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
-
Assay Performance: a. On the day of the assay, gently wash the cell monolayers with assay buffer. b. Add the diluted test compounds, reference inhibitor, or vehicle control to the respective wells and pre-incubate for 10-20 minutes at 37°C. c. Initiate the uptake reaction by adding [³H]-Norepinephrine or a fluorescent analog to each well. d. Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer. f. Lyse the cells with a suitable lysis buffer.
-
Detection and Analysis: a. For radiolabeled assays, transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter. b. For fluorescence-based assays, measure the fluorescence intensity using a plate reader. c. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, pH 7.4
-
Anesthetics and analgesics
Procedure:
-
Surgical Implantation of Guide Cannula: a. Anesthetize the animal and place it in the stereotaxic apparatus. b. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hypothalamus). c. Secure the cannula with dental cement and allow the animal to recover for several days.
-
Microdialysis Experiment: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump. c. Allow for a stabilization period of 1-2 hours. d. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector. e. Administer the test compound (e.g., this compound) via the desired route (e.g., intraperitoneal, oral). f. Continue collecting dialysate samples for several hours post-administration.
-
Neurotransmitter Analysis: a. Analyze the collected dialysate samples for norepinephrine concentration using HPLC with electrochemical detection. b. Quantify the change in extracellular norepinephrine levels over time in response to the test compound.
Visualizing Norepinephrine Signaling and Experimental Workflow
To better understand the context of this compound's action, the following diagrams illustrate the norepinephrine signaling pathway and a typical experimental workflow for its validation.
Caption: Norepinephrine signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the validation of this compound as a research tool.
Safety Operating Guide
Navigating the Disposal of WAY-260022: A Procedural Guide for Laboratory Personnel
The proper disposal of research chemicals is a critical component of laboratory safety and environmental responsibility. For compounds like WAY-260022, where specific disposal information may not be readily available, a cautious and compliant approach based on established hazardous waste management principles is essential. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, ensuring the protection of researchers and the environment.
At the core of this procedure is the principle of treating the substance as hazardous unless confirmed otherwise. All chemical waste disposal must adhere to local, state, and federal regulations.[1][2] Researchers should always consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for disposal by a licensed contractor.
Step 1: Waste Characterization and Hazard Identification
Before beginning any disposal process, it is crucial to characterize the waste. Since a specific Safety Data Sheet (SDS) for this compound is not readily accessible, it should be treated as a potentially hazardous substance. The U.S. Environmental Protection Agency (EPA) categorizes hazardous waste based on four key characteristics:
-
Ignitability: The potential to catch fire easily. This includes liquids with a low flash point and certain solids that can spontaneously combust.[3][4][5]
-
Corrosivity: The ability to corrode metal containers or have a very high or low pH.
-
Reactivity: The tendency to be unstable and undergo violent reactions, explode, or release toxic gases when mixed with other substances.
-
Toxicity: The capacity to be harmful if ingested, inhaled, or absorbed, potentially leaching toxic chemicals into the environment.
In the absence of specific data for this compound, it is prudent to assume it may possess one or more of these hazardous characteristics.
Step 2: Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling any potentially hazardous chemical waste. The level of PPE should be determined by a risk assessment, but at a minimum, should include:
-
Eye and Face Protection: Safety goggles or a face shield to protect against splashes.
-
Hand Protection: Chemical-resistant gloves are essential. The specific type of glove material (e.g., nitrile, neoprene, butyl rubber) should be chosen based on its resistance to the chemicals being handled.
-
Body Protection: A lab coat or chemical-resistant apron to protect against spills.
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a suitable respirator may be necessary.
Step 3: Waste Container Selection and Labeling
The selection of a proper waste container is critical to prevent leaks and reactions. The container must be compatible with the chemical waste it will hold. For instance, corrosive materials should not be stored in metal containers.
Proper labeling of the waste container is a strict regulatory requirement. The label must be clear, durable, and include the following information:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents (no abbreviations or formulas).
-
The approximate percentages of each component in a mixture.
-
The date when the first drop of waste was added to the container (the "accumulation start date").
-
The name and contact information of the principal investigator or generator.
-
A clear indication of the associated hazards (e.g., flammable, corrosive, toxic).
Step 4: Segregation and Storage
Chemical waste must be segregated based on compatibility to prevent dangerous reactions. Never mix incompatible chemicals in the same container. For example, acids should be stored separately from bases, and oxidizing agents should be kept away from organic materials.
Waste should be stored in a designated, secure area, often referred to as a Satellite Accumulation Area (SAA). This area should be away from general lab traffic and drains.
Step 5: Arranging for Disposal
Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup by a licensed hazardous waste disposal contractor. Do not attempt to dispose of chemical waste down the drain or in the regular trash.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Ignitability (Flash Point) | < 60°C (140°F) for liquids | |
| Corrosivity (pH) | ≤ 2 or ≥ 12.5 | |
| Satellite Accumulation Limit | Up to 55 gallons of hazardous waste or 1 quart of acute hazardous waste | |
| Container Label Size (DOT) | At least 4" x 4" (100 mm) on each side for diamond-shaped labels |
Experimental Protocols
As this is a procedural guide for disposal, formal experimental protocols are not applicable. The primary "protocol" is the step-by-step disposal procedure outlined above.
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound.
Caption: Decision tree for handling this compound disposal.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. actenviro.com [actenviro.com]
- 5. Chemical Waste Identification | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
